Technical Documentation Center

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
  • CAS: 860648-78-8

Core Science & Biosynthesis

Foundational

Chemical Structure and Therapeutic Potential of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

The following technical guide details the chemical structure, synthesis, and pharmacological profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a bioactive ligand designed for neurodegenerative research. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a bioactive ligand designed for neurodegenerative research.

Executive Summary

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (also known as 1-(morpholinomethyl)-2-(prop-2-ynyloxy)naphthalene) is a synthetic Multi-Target Directed Ligand (MTDL) developed primarily for the treatment of Alzheimer’s Disease (AD). It belongs to a class of propargylamine-based inhibitors designed to simultaneously modulate monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

The compound integrates a naphthalene scaffold (providing hydrophobic stacking interactions) with a morpholine moiety (enhancing solubility and target binding) and a propargyl ether group (the pharmacophore responsible for irreversible MAO inhibition). Its design reflects the "one molecule, multiple targets" paradigm, addressing the complex pathology of neurodegeneration by combining cholinergic restoration with neuroprotection.

Structural Analysis & Pharmacophore Mapping

The molecule can be dissected into three distinct functional domains, each serving a specific biological role:

DomainChemical MoietyFunction
Core Scaffold Naphthalene RingProvides lipophilicity and

-

stacking interactions with the aromatic gorge of AChE (Trp286) and the substrate cavity of MAO-B.
Basic Center Morpholine RingActs as a proton acceptor at physiological pH (pKa

8.0). It mimics the choline headgroup, interacting with the catalytic anionic site (CAS) of AChE.
Warhead 2-Propynyloxy (Propargyl Ether)The reactive "warhead." It occupies the substrate cavity of MAO-B and forms a covalent adduct with the N5 atom of the FAD cofactor, irreversibly inhibiting the enzyme.
Electronic & Steric Considerations
  • Electronic: The oxygen atom at the 2-position of the naphthalene ring acts as an electron donor, increasing the electron density of the aromatic system. However, the propargyl group is electron-withdrawing via induction, balancing the reactivity.

  • Steric: The methylene bridge (-CH

    
    -) at position 1 allows rotational freedom for the morpholine ring, enabling it to adopt an optimal conformation for binding within the enzyme active sites.
    

Synthetic Pathways

The synthesis of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine is achieved through a convergent two-step protocol involving a Mannich reaction followed by Williamson ether synthesis .

Protocol Overview
  • Step 1: Aminomethylation (Mannich Reaction)

    • Reagents: 2-Naphthol, Morpholine, Formaldehyde (37% aq.).

    • Conditions: Ethanol, Reflux, 2-4 hours.

    • Mechanism: In situ formation of a morpholinium iminium ion, which undergoes electrophilic aromatic substitution at the electron-rich 1-position of 2-naphthol.

    • Product: 1-(Morpholinomethyl)-2-naphthol (Solid intermediate).

  • Step 2: O-Alkylation (Propargylation)

    • Reagents: 1-(Morpholinomethyl)-2-naphthol, Propargyl bromide (80% in toluene), Potassium Carbonate (

      
      ).
      
    • Conditions: Acetone or Acetonitrile, Reflux, 6-12 hours.

    • Mechanism:

      
       nucleophilic substitution where the phenoxide anion attacks the propargyl bromide.
      
    • Product: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine.

Visualization: Synthetic Route

Synthesis Naphthol 2-Naphthol Intermediate 1-(Morpholinomethyl)- 2-naphthol Naphthol->Intermediate Mannich Rxn (EtOH, Reflux) Morpholine Morpholine Morpholine->Intermediate Mannich Rxn (EtOH, Reflux) Formaldehyde Formaldehyde Formaldehyde->Intermediate Mannich Rxn (EtOH, Reflux) Target 4-{[2-(2-Propynyloxy)-1- naphthyl]methyl}morpholine Intermediate->Target K2CO3, Acetone + Propargyl Bromide (SN2 Alkylation) PropargylBr Propargyl Bromide

Caption: Two-step synthesis via Mannich aminomethylation followed by O-propargylation.

Mechanism of Action

The compound functions as a dual inhibitor , targeting two key enzymes in the cholinergic and monoaminergic systems.

Monoamine Oxidase B (MAO-B) Inhibition

The propargyloxy group is a "suicide substrate" for MAO-B.

  • Binding: The naphthalene ring positions the molecule within the hydrophobic active site of MAO-B.

  • Activation: The enzyme attempts to oxidize the propargyl group.

  • Covalent Modification: The propargyl radical or cation intermediate forms a covalent bond with the N(5) atom of the Flavin Adenine Dinucleotide (FAD) cofactor.

  • Result: Irreversible inactivation of MAO-B, preventing the breakdown of dopamine and reducing oxidative stress (hydrogen peroxide production).

Acetylcholinesterase (AChE) Inhibition

The morpholine-naphthalene scaffold targets the catalytic gorge of AChE.

  • Peripheral Anionic Site (PAS): The naphthalene ring interacts via

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp286) at the PAS.
  • Catalytic Active Site (CAS): The protonated morpholine nitrogen interacts with the anionic subsite, blocking acetylcholine entry.

Visualization: Dual Mechanism

Mechanism cluster_MAO MAO-B Inhibition (Neuroprotection) cluster_AChE AChE Inhibition (Symptomatic Relief) Compound 4-{[2-(2-Propynyloxy)-1- naphthyl]methyl}morpholine Propargyl Propargyl Ether (Warhead) Compound->Propargyl Naphthyl Naphthalene/Morpholine (Scaffold) Compound->Naphthyl FAD FAD Cofactor (Enzyme Active Site) Propargyl->FAD Covalent Bond Inactivation Irreversible Adduct Formation FAD->Inactivation PAS Peripheral Anionic Site (Trp286) Naphthyl->PAS Pi-Pi Stacking Blockade Substrate Blockade (Competitive) PAS->Blockade

Caption: Dual pathway illustrating covalent MAO-B inactivation and non-covalent AChE blockade.

Physicochemical Properties

The following data summarizes the estimated properties relevant to drug development (BBB permeability and solubility).

PropertyValue (Est.)Significance
Molecular Formula

-
Molecular Weight 281.35 g/mol Optimal for CNS penetration (< 400 Da).
LogP (Lipophilicity) 3.2 - 3.8Highly lipophilic; predicts excellent Blood-Brain Barrier (BBB) crossing.
pKa (Basic) ~7.8 - 8.2Exists as a mixture of neutral and cationic forms at physiological pH (7.4).
H-Bond Donors 0Increases membrane permeability.
H-Bond Acceptors 3Morpholine O, N, and Ether O.
TPSA ~21.7 ŲLow polar surface area favors brain uptake.

Experimental Characterization

To validate the identity of synthesized 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine, the following spectral signatures are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.50-2.60 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       2.55 (t, 1H, Acetylenic 
      
      
      
      ).
    • 
       3.70-3.80 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       4.05 (s, 2H, 
      
      
      
      ).
    • 
       4.85 (d, 2H, 
      
      
      
      ).
    • 
       7.30-8.20 (m, 6H, Naphthalene protons).
      
  • IR Spectroscopy:

    • 3290 cm⁻¹:

      
       stretch (Acetylenic).
      
    • 2120 cm⁻¹:

      
       stretch (Weak).
      
    • 1110 cm⁻¹:

      
       ether stretch.
      

References

  • Marco-Contelles, J., et al. (2017).[1][2] "Synthesis, biological evaluation and molecular modeling of new naphthalene derivatives as potential dual cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry, 126, 576-589.[1][2] Link

  • Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry, 56(16), 6273-6286. Link

  • Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders."[3] Trends in Pharmacological Sciences, 27(1), 14-17. Link

  • Knez, D., et al. (2020). "Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy."[4] Bioorganic & Medicinal Chemistry Letters, 30(3), 126880.[4] Link

Sources

Exploratory

The Role of the Propynyloxy Group in Cytochrome P450 Mechanism-Based Inactivation: Structural Dynamics, Kinetics, and Drug Design Implications

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The prediction and mitigation of drug-drug interactions (DDIs) remain central to moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The prediction and mitigation of drug-drug interactions (DDIs) remain central to modern pharmacokinetics and drug design. Among the various mechanisms of cytochrome P450 (CYP450) inhibition, mechanism-based inactivation (MBI)—often referred to as suicide inhibition—poses the highest clinical risk due to its irreversible nature[1]. The propynyloxy group (an ether-linked terminal alkyne) is a well-documented MBI pharmacophore. Compounds containing this moiety, such as tert-butyl 1-methyl-2-propynyl ether (tBMP) and 2-(2-propynyloxy)-benzenehexanoic acid (PPOH), are extensively utilized as selective probes for CYP epoxygenases[2].

This technical guide explores the mechanistic basis of propynyloxy-mediated MBI, detailing the structural targets of covalent adduction, quantitative kinetic profiling, and the self-validating experimental protocols required to characterize these highly reactive intermediates.

Mechanistic Basis of Propynyloxy-Mediated Inactivation

Mechanism-based inhibition occurs when a substrate is catalytically activated by a CYP450 enzyme into a reactive intermediate that permanently sequesters the enzyme in an inactive state[1]. The propynyloxy group is particularly insidious because it masquerades as a standard substrate until the critical oxidation step.

When a propynyloxy-containing compound enters the active site, the standard CYP450 catalytic cycle proceeds, generating the highly reactive iron-oxo species known as Compound I (Fe


=O)[1]. Instead of undergoing typical aliphatic or aromatic hydroxylation, the terminal alkyne's 

-bond is oxidized by Compound I. This specific oxidation generates a highly electrophilic intermediate—most commonly proposed to be a ketene or an oxirene[3].

Because this reactive species is generated deep within the hydrophobic pocket of the P450 active site, it is perfectly positioned to attack nearby nucleophiles before it can escape into the aqueous environment[1]. The ratio of intermediate molecules that escape as harmless metabolites versus those that covalently bind to the enzyme is known as the partition ratio.

MBI_Mechanism Native Native CYP450 (Fe3+) Complex Enzyme-Inactivator Complex Native->Complex Propynyloxy Binding CpdI Compound I (Fe4+=O) Complex->CpdI O2, NADPH, CPR Intermediate Reactive Ketene/Oxirene Intermediate CpdI->Intermediate Alkyne Oxidation Metabolite Reversible Metabolite (Escape Pathway) Intermediate->Metabolite H2O Quenching HemeAdduct Heme N-Alkylation (Pyrrole Rings A/D) Intermediate->HemeAdduct k_inact (Heme) ApoAdduct Apoprotein Adduction (Covalent Binding) Intermediate->ApoAdduct k_inact (Protein) Metabolite->Native Product Release

Fig 1. Catalytic cycle and divergence of the propynyloxy group into irreversible MBI adducts.

Structural Targets: Heme vs. Apoprotein Adduction

The irreversible loss of enzyme activity (a decrease in


) driven by propynyloxy compounds is physically manifested through covalent adduction to one of two primary targets within the CYP450 holoenzyme[1].
Heme N-Alkylation

The most common target for the propynyloxy reactive intermediate is the porphyrin macrocycle of the heme prosthetic group. For example, the inactivation of CYP2B4 by tBMP results in the concurrent loss of the native P450 CO spectrum and the appearance of modified hemes[4].

  • Mass Spectrometry Evidence: LC-MS/MS analysis of tBMP-inactivated CYP2B4 reveals a mass shift of +705 Da[4]. This corresponds exactly to the mass of an iron-depleted heme, plus the intact tBMP molecule, plus one oxygen atom[4].

  • Regioselectivity: Proton NMR studies have confirmed that this adduction is highly regioselective, resulting in the N-alkylation of pyrrole rings A and D on the heme structure[4].

Apoprotein Modification

In certain CYP isoforms, the geometry of the active site forces the reactive intermediate away from the heme and toward nucleophilic amino acid side chains.

  • In the inactivation of CYP2E1 by tert-butyl acetylene (tBA), researchers identified an apoprotein adduct with a mass increase of +99 Da (corresponding to the inactivator plus one oxygen atom), indicating direct covalent binding to the protein backbone[5].

  • Site-directed mutagenesis has proven that non-substrate recognition site (non-SRS) residues are critical for this process. For instance, mutating residue G478 in CYP2B1 (e.g., the G478A mutation) provides significant protection against inactivation by acetylenic compounds, demonstrating that specific spatial alignments are required for successful apoprotein adduction[6].

Quantitative Kinetic Profiling

To accurately model the DDI risk of a propynyloxy-containing compound, two kinetic parameters must be derived:

  • 
     : The concentration of the inactivator that yields half the maximal rate of inactivation (affinity).
    
  • 
     : The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor.
    

The table below summarizes the kinetic parameters of notable propynyloxy and acetylenic inactivators across various CYP450 isoforms.

CYP IsoformPropynyloxy Compound


Primary Adduct Target
CYP2E1 tBMP0.1 mM0.12 min

Heme (+705 Da mass shift)[5]
CYP2E1 T303A tBMP1.0 mM0.07 min

Heme (+705 Da mass shift)[5]
CYP2B4 tBMPNDNDHeme (Pyrrole Rings A & D)[4]
CYP2C9 PPOH23–161

M (IC

)
NDIsoform-specific (Time/NADPH dependent)[2]

Note: PPOH and its congener MS-PPOH exhibit highly heterogeneous inhibitory potencies across different epoxygenases, necessitating caution when using them as "universal" epoxygenase inhibitors[2].

Self-Validating Experimental Protocols for MBI Characterization

To definitively classify a propynyloxy compound as a mechanism-based inactivator, the inhibition must be proven to be time-dependent, concentration-dependent, and NADPH-dependent [4][5]. The following protocol establishes a self-validating system to isolate MBI from reversible competitive inhibition.

Protocol_Workflow P1 1. Primary Incubation (CYP450 + Propynyloxy Probe) P2 2. Catalytic Initiation (Addition of NADPH) P1->P2 P3 3. Time-Course Sampling (Aliquots at t=0, 2, 5, 10, 20 min) P2->P3 P4 4. Secondary Dilution Assay (10x Dilution to drop [I] < Ki) P3->P4 P5 5. Adduct Characterization (LC-MS/MS & Peptide Mapping) P4->P5

Fig 2. Self-validating experimental workflow for characterizing CYP450 mechanism-based inactivation.

Step-by-Step Methodology: The Dilution Method
  • Primary Incubation Setup: Prepare a primary reaction mixture containing the recombinant CYP450 enzyme (e.g., 100 pmol/mL), cytochrome P450 reductase (CPR), and varying concentrations of the propynyloxy compound (bracketed around the estimated

    
    ).
    
  • Internal Control (Crucial): Prepare an identical parallel mixture without the addition of NADPH.

  • Initiation: Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding an NADPH-regenerating system to the primary tubes.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 2, 5, 10, 15, and 20 minutes), remove a 10

    
    L aliquot from the primary incubation.
    
  • Secondary Dilution (The Validation Step): Immediately transfer the 10

    
    L aliquot into 90 
    
    
    
    L of a secondary assay mixture containing a saturating concentration of a known probe substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin for CYP2B4) and NADPH.
  • Residual Activity Measurement: Measure the rate of metabolite formation in the secondary assay using fluorescence or LC-MS/MS. Plot the natural log of percentage remaining activity versus pre-incubation time to calculate

    
    , 
    
    
    
    , and
    
    
    .
Causality & System Validation

The fundamental challenge in MBI characterization is distinguishing irreversible covalent adduction from high-affinity reversible inhibition. By utilizing a 10-fold dilution step (Step 5), we artificially force the concentration of the unreacted propynyloxy inhibitor well below its


. If the inhibition were merely reversible, the enzyme-inhibitor complex would rapidly dissociate in the secondary assay, restoring catalytic activity. A sustained, time-dependent loss of activity post-dilution strictly validates the irreversible nature of the adduction.

Furthermore, the minus-NADPH control serves as an internal checkpoint. If a time-dependent loss of activity occurs in the absence of NADPH, the compound is a direct chemical alkylator. True MBI requires the enzyme to actively cycle; therefore, the absence of inactivation in the minus-NADPH arm confirms that the propynyloxy group requires P450-mediated catalytic activation to become toxic[7].

Implications for Drug Development

The inclusion of a terminal propynyloxy group in a drug candidate is a double-edged sword. On one hand, it is an exceptionally powerful tool for chemical biology. Compounds like PPOH and MS-PPOH are indispensable for mapping arachidonic acid metabolism because they selectively and irreversibly knock out specific CYP epoxygenases (like CYP2C9 and CYP2C11)[2].

On the other hand, in clinical pharmacotherapy—particularly in oncology where polypharmacy is rampant—mechanism-based inhibitors cause profound drug-drug interactions[7]. Because MBI destroys the enzyme, the interaction cannot be mitigated simply by staggering the dosing times of the interacting drugs[1]. The patient must synthesize entirely new CYP450 proteins to recover metabolic capacity, a process that can take days[1]. Therefore, identifying the structural determinants of propynyloxy adduction early in the pipeline allows medicinal chemists to design out MBI liabilities (e.g., by substituting the terminal alkyne with a less reactive bioisostere) while retaining the molecule's primary target efficacy.

References[4] The mechanism-based inactivation of p450 2B4 by tert-butyl 1-methyl-2-propynyl ether: structural determination of the adducts to the p450 heme. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLsxhtQRDjqmDIwFh6qZMGsMJnqB1S3UIiQeLOn4aoy2OiLPP0_pUlMI3LiANjEFT6amkzkePS2OiTlvXMCwvv0FhMSK3TzfhzDOkFvRNZwkZwo4A57Di0l_gRCIcxSmoJz0=[6] Identification of amino acid residues involved in the inactivation of cytochrome P450 2B1 by two acetylenic compounds. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjUlbrwkhDo9DCKRymD2XT-Sst_Yhl03R6-LnCk1NaIBtMwr-WRtpDuvlw7Rj6gdNUy6YcJl90gALtAQ9uUTMgcpHed6WuDWtkmOm71bhAT0UwJReydsQ21guow2sL_meVntY=[2] Effects of Acetylenic Epoxygenase Inhibitors on Recombinant Cytochrome P450s. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFutF90aEiiudobZrjiWI0-ComTqTwI4tHFHHfPbxclG59HW1KHbkC1KKsPIbZfjiiD42r6mwrozf2061ctpUagLXBOamxoTqO3nVTI5QHham49glJhqwUKdZILcgkDf9lxkqUT19nctWZCnA==[5] Mechanism-Based Inactivation of Cytochromes P450 2E1 and 2E1 T303A by tert-Butyl Acetylenes: Characterization of Reactive Intermediate Adducts to the Heme and Apoprotein. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4EIML-zUHw6O17dAACdLx7JlWmwPMecqPS2XMnomvro5xr7pAfQH2kuaUR7uS76DvW15ajIC3FA9OHogz1boUX4LBjUoAbdDcfiIYZAOaQJ3ztcVWIuh44FYZKJQvVlihIsa2NCmxCw==[3] Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCvFDEXDUsU9kEj691EIxy-sADRvtG1pgmaPOnvA1LN4l_7Yv16NlclkUARjMh5dBd7Jr8nkUDbXChzPvLFq4wkIXv0Hn7aURVMKeP1-cWc3A48XeMErXgmV-iDrrPoNuFrq3DWTW-YDZWQA==[1] Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOYFJGGX9fMo_B0kAadXZIaAF8_ykti7SHntuMRuymDxMuXWp6gtiFSjSKX_hUw7RE4qP2AD7yDBSi46oSg9x7D1Ldwx9bv0qEKByr7UCnLeugQBFPiWwKdsQ8tY4SEU3SMmuGZP5Dvcd7A==[7] Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications. mdpi.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLm_P8a5zx3Y0QNy-pJT5Y8K80ftzSfUqC1-s1TFHdMNP_WGQHkdlMFlSxtUBWep8FOjKtSVjUpFkpivGEdZ8RtXVAJaV5PX2FaH1q0Jow4wfswFADAlwm-hrMqeHOmg==

Sources

Foundational

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine CAS number and properties

Technical Whitepaper: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine – Synthesis, Mechanistic Utility, and Applications in Chemical Biology As a Senior Application Scientist, I frequently evaluate novel chemical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine – Synthesis, Mechanistic Utility, and Applications in Chemical Biology

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in drug discovery and bioconjugation. The compound 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (CAS: 860648-78-8) represents a highly versatile, bifunctional building block[1]. By integrating a lipophilic naphthalene core, a solubility-enhancing morpholine ring, and a highly reactive terminal alkyne, this molecule serves as an elegant precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

This guide provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and field-proven protocols for its downstream application.

Physicochemical Profiling and Structural Analysis

To effectively utilize this compound in assay development or medicinal chemistry, one must first understand the physicochemical contributions of its distinct functional groups. The quantitative properties of the compound are summarized in the table below[1].

PropertyValue / Description
IUPAC Name 4-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methyl}morpholine
CAS Number 860648-78-8
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Morpholine Nitrogen, Morpholine Oxygen, Ether Oxygen)
Key Structural Motifs Naphthalene core, Morpholine ring, Terminal Alkyne (Propargyl ether)
Mechanistic Utility of the Scaffold

The architectural design of this molecule is highly deliberate:

  • The Naphthalene Core : Provides a rigid, planar, and lipophilic surface ideal for

    
     stacking interactions within hydrophobic receptor pockets. Naphthalene derivatives also possess intrinsic fluorescence, which can be leveraged for intracellular tracking.
    
  • The Morpholine Moiety : Morpholine is a privileged structure in medicinal chemistry. With a pKa of approximately 8.3, the morpholine nitrogen is partially protonated at physiological pH (7.4). This carefully balances aqueous solubility with membrane permeability, preventing the highly lipophilic naphthalene core from causing compound aggregation in aqueous assays.

  • The Propargyloxy Group : The terminal alkyne is bioorthogonal—it remains completely inert to biological nucleophiles, electrophiles, and redox conditions. However, in the presence of a Cu(I) catalyst, it rapidly and irreversibly reacts with azides to form a stable 1,2,3-triazole linkage.

Synthetic Methodology

The synthesis of CAS 860648-78-8 is achieved via a robust, two-step sequence: a modified Betti reaction (a specific type of Mannich reaction) followed by an


 O-alkylation.

Synthesis Naphthol 2-Naphthol (Starting Material) Intermediate 1-(Morpholinomethyl)-2-naphthol (CAS: 27438-39-7) Naphthol->Intermediate Mannich Reaction (Electrophilic Aromatic Substitution) Reagents1 Morpholine + Formaldehyde (Iminium Formation) Reagents1->Intermediate Product 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (CAS: 860648-78-8) Intermediate->Product SN2 Nucleophilic Substitution (Polar Aprotic Solvent) Reagents2 Propargyl Bromide + K2CO3 (O-Alkylation) Reagents2->Product

Synthetic pathway of CAS 860648-78-8 via Mannich reaction and O-alkylation.

Step 1: Synthesis of 1-(Morpholinomethyl)-2-naphthol (CAS 27438-39-7)

The first step relies on the regioselective electrophilic aromatic substitution of 2-naphthol[2]. Formaldehyde and morpholine condense to form a highly electrophilic iminium ion, which attacks the electron-rich C1 position of the naphthol ring[3].

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (10.0 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add morpholine (12.0 mmol, 1.2 eq) followed dropwise by aqueous formaldehyde (37% w/w, 12.0 mmol, 1.2 eq). Causality: The slight excess of morpholine and formaldehyde ensures complete conversion of the naphthol.

  • Reflux: Heat the mixture to 80°C and stir for 12 hours.

  • Isolation: Cool the reaction to 0°C in an ice bath. The product, 1-(morpholinomethyl)-2-naphthol, will precipitate as a crystalline solid due to its lower solubility in cold ethanol.

  • Validation: Filter the solid, wash with cold ethanol, and dry under vacuum. Confirm the structure via

    
    H NMR (look for the characteristic singlet of the bridging methylene group around 
    
    
    
    4.1 ppm).
Step 2: O-Alkylation to yield CAS 860648-78-8

The intermediate is then functionalized with an alkyne handle.

Protocol:

  • Deprotonation: Dissolve 1-(morpholinomethyl)-2-naphthol (5.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous

    
     (10.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes. Causality: 
    
    
    
    acts as a mild base to deprotonate the naphthol, generating a highly nucleophilic naphthoxide ion. DMF is chosen as a polar aprotic solvent because it leaves the nucleophile unsolvated and highly reactive.
  • Alkylation: Dropwise add propargyl bromide (80% wt in toluene, 7.5 mmol, 1.5 eq).

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Workup: Quench the reaction with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to effectively partition and remove the residual DMF.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure target compound[1].
    

Downstream Applications: CuAAC Bioconjugation

Because CAS 860648-78-8 contains a terminal alkyne, its primary utility in chemical biology is acting as a "Click" chemistry handle. It can be conjugated to azide-functionalized fluorophores, peptides, or solid supports.

CuAAC Alkyne Alkyne Substrate (CAS: 860648-78-8) Conjugate 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) Alkyne->Conjugate Click Chemistry (CuAAC) Azide Azide-Functionalized Probe (e.g., Fluorophore/Protein) Azide->Conjugate Cycloaddition Catalyst CuSO4 + Sodium Ascorbate (In situ Cu(I) Generation) Catalyst->Conjugate Catalysis

CuAAC bioconjugation workflow utilizing the terminal alkyne handle.

Standardized CuAAC Protocol:

  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (

    
    -BuOH) and water. Causality: This solvent mixture is ideal because 
    
    
    
    -BuOH solubilizes the lipophilic alkyne (CAS 860648-78-8), while water solubilizes the catalytic salts and biological azides.
  • Reagent Mixing: Combine the alkyne (1.0 eq) and the target azide (1.0 eq) in the solvent mixture at a concentration of ~10-50 mM.

  • Catalyst Complexation: Add

    
     (0.1 eq) and a stabilizing ligand such as THPTA (0.5 eq). Causality: THPTA coordinates the Cu(I) species, preventing it from disproportionating or generating reactive oxygen species (ROS) that could degrade sensitive biological samples.
    
  • In Situ Reduction: Add freshly prepared sodium ascorbate (0.5 eq). Causality: Ascorbate serves as a mild reducing agent to continuously reduce Cu(II) to the catalytically active Cu(I) state, preventing the oxidative Glaser homocoupling of the alkynes.

  • Incubation: Stir at room temperature for 2 to 12 hours. The formation of the 1,4-disubstituted 1,2,3-triazole is highly thermodynamically favored and typically proceeds to near-quantitative yields.

References

  • PubChem . "1-(Morpholinomethyl)2-naphthol | C15H17NO2 | CID 33839". National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry (RSC) . "Acetylacetone functionalized periodic mesoporous organosilicas: from sensing to catalysis" (Details on Mannich reaction of 2-naphthol). RSC Advances. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Design and Evaluation of Naphthyl Morpholines as Selective Inhibitors of CYP1A and CYP2B Enzymes

Abstract The selective inhibition of cytochrome P450 (CYP) enzymes is a cornerstone of modern drug development, pivotal for mitigating drug-drug interactions (DDIs) and reducing off-target toxicity.[1][2] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective inhibition of cytochrome P450 (CYP) enzymes is a cornerstone of modern drug development, pivotal for mitigating drug-drug interactions (DDIs) and reducing off-target toxicity.[1][2] This guide provides a comprehensive framework for the investigation of naphthyl morpholines as a potential class of selective inhibitors targeting CYP1A and CYP2B, two isoforms critical to the metabolism of xenobiotics and the activation of procarcinogens.[3][4] We will move beyond a simple recitation of facts to deliver a field-proven, strategic approach for researchers. This document outlines the scientific rationale, presents detailed, self-validating experimental protocols, and explains the causality behind methodological choices, empowering scientists to rigorously assess this promising chemical scaffold.

Part 1: The Scientific Imperative and Core Hypothesis

The Central Role of Cytochrome P450 in Drug Metabolism

The cytochrome P450 superfamily represents the most important enzyme system for phase I metabolism of pharmaceuticals and other xenobiotics.[3] These heme-containing monooxygenases are responsible for the clearance of a vast majority of clinically used drugs.[5] However, their activity can be a double-edged sword. Inhibition of a specific CYP isoform by a co-administered drug can lead to reduced metabolism of a target drug, causing elevated plasma concentrations and potentially severe adverse effects.[2][5] Conversely, induction can accelerate drug clearance, diminishing therapeutic efficacy.[5] Therefore, a deep understanding of a new chemical entity's (NCE) interaction with key CYP isoforms is a non-negotiable aspect of preclinical drug development, mandated by regulatory agencies like the FDA and EMA.[1][6]

Focus on CYP1A and CYP2B: Gatekeepers of Xenobiotic Metabolism
  • CYP1A Subfamily (CYP1A1 & CYP1A2): The CYP1A isoforms are central to the metabolism of planar, polycyclic aromatic compounds.[7] CYP1A2, which constitutes about 13% of total hepatic CYPs, metabolizes key drugs like caffeine and theophylline.[8] CYP1A1 is primarily extrahepatic and is notorious for its role in activating environmental procarcinogens, such as benzo[a]pyrene found in tobacco smoke.[9][10] Selective inhibition of CYP1A1 is a key strategy in cancer chemoprevention.[10]

  • CYP2B6: Once considered a minor isoform, CYP2B6 is now recognized as a significant player in human drug metabolism, responsible for the clearance of important clinical drugs including the antidepressant bupropion, the anesthetic ketamine, and the antiretroviral efavirenz.[11][12][13] Its expression is highly variable and inducible, making it a critical isoform to evaluate for potential DDIs.[13]

The Hypothesis: Naphthyl Morpholines as a Privileged Scaffold

The rational design of selective enzyme inhibitors relies on exploiting structural differences in the active sites of enzyme isoforms. We hypothesize that the naphthyl morpholine scaffold offers a unique combination of features for achieving selective inhibition of CYP1A and CYP2B.

  • The Naphthyl Moiety: The planar, aromatic, and hydrophobic nature of the naphthalene ring system makes it an ideal pharmacophore for interacting with the active sites of CYP1A enzymes, which are known to accommodate such flat structures.[9] Indeed, α-naphthoflavone is a classical, well-characterized inhibitor of CYP1A enzymes.[9][14]

  • The Morpholine Ring: The morpholine ring is a versatile and valuable heterocycle in medicinal chemistry.[15][16] Its non-planar, saturated structure can introduce specific steric constraints. Furthermore, its weak basicity and hydrogen bonding capability can be exploited to form specific interactions within an enzyme's active site, thereby dictating selectivity for one isoform over another.[16]

By combining the CYP1A-favoring naphthyl group with the conformationally distinct morpholine ring, it is possible to design molecules that can be sterically or electrostatically tuned to selectively fit the unique topology of either the CYP1A or CYP2B active site.

Part 2: A Validated Experimental Strategy

A robust evaluation of selective inhibition requires a multi-step, tiered approach. The following workflow is designed to move from high-throughput screening to in-depth mechanistic characterization, with built-in validation at each stage.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Selectivity Assessment A High-Throughput Screen (HTS) Fluorogenic Probes Recombinant Human CYPs B IC50 Determination LC-MS/MS Method Human Liver Microsomes (HLM) A->B Hits C Inhibition Kinetics (Ki) Reversible vs. Irreversible B->C Potent Hits E Calculate Selectivity Index (IC50 or Ki of Off-Target / On-Target) B->E Calculate Selectivity D Time-Dependent Inhibition (TDI) (kinact / KI) C->D If Reversible Inhibition Fails F Profile Against Panel of Major CYPs (e.g., 2C9, 2C19, 2D6, 3A4) E->F Broaden Scope

Caption: Tiered workflow for identifying and characterizing selective CYP inhibitors.

Protocol 1: High-Throughput Screening with Fluorogenic Probes

Causality: This initial screen prioritizes speed and efficiency. Using recombinant enzymes isolates the activity to a single isoform, while fluorogenic probes provide a rapid, sensitive readout suitable for screening a library of naphthyl morpholine analogs.[17]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of recombinant human CYP1A2 and CYP2B6 enzymes in phosphate buffer (pH 7.4).

    • Prepare working solutions of fluorogenic probe substrates:

      • For CYP1A2: 3-Cyano-7-ethoxycoumarin (CEC).[17]

      • For CYP2B6: 7-Ethoxy-4-trifluoromethylcoumarin (EFC).[17]

    • Prepare a NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Assay Execution (96- or 384-well plate format):

    • To each well, add phosphate buffer, the respective CYP enzyme, and the test compound at a single high concentration (e.g., 10 µM). Include "vehicle control" wells (DMSO only) and "positive control" wells (a known inhibitor, e.g., α-naphthoflavone for CYP1A2, ticlopidine for CYP2B6).[14][18]

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding the fluorogenic probe substrate and the NADPH regenerating system.

    • Monitor the increase in fluorescence over time (e.g., 15-30 minutes) using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Express the activity in each test well as a percentage of the vehicle control activity.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and advance to the next phase.

Protocol 2: IC50 Determination using LC-MS/MS

Causality: This protocol serves as a gold-standard confirmation. Human Liver Microsomes (HLM) provide a more physiologically relevant matrix containing a full complement of CYPs and cofactors.[19][20] LC-MS/MS detection of a specific metabolite is highly specific and less prone to the artifacts (e.g., fluorescence quenching) that can affect probe-based assays.[21]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of "hit" compounds in DMSO to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in phosphate buffer.

    • Prepare stock solutions of isoform-specific substrates:

      • For CYP1A2: Phenacetin.[4][20]

      • For CYP2B6: Bupropion.[18]

    • Prepare a NADPH stock solution.

  • Assay Execution:

    • In a 96-well plate, combine HLM, buffer, and each concentration of the test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Add the specific substrate (at a concentration near its Km) and pre-incubate for another 2-3 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a predetermined linear time (e.g., 10 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the metabolite).

    • Centrifuge the plate to pellet the protein and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis & Data Interpretation:

    • Develop a specific MRM (Multiple Reaction Monitoring) method to quantify the formation of the specific metabolite (e.g., Acetaminophen from Phenacetin; Hydroxybupropion from Bupropion).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[1]

Protocol 3: Elucidating the Mechanism of Inhibition

Causality: The IC50 value is dependent on assay conditions. Determining the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive) provides a more fundamental measure of inhibitor potency and insight into its binding mechanism.[22][23] Furthermore, identifying time-dependent inhibition (TDI) is critical, as irreversible inhibitors carry a higher risk for clinically significant DDIs.[24][25][26]

Methodology:

  • K_i Determination (Reversible Inhibition):

    • Perform the LC-MS/MS assay as described in Protocol 2.

    • The experiment is expanded into a matrix format: incubate multiple concentrations of the inhibitor against multiple concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x the substrate's Km value).

    • Analyze the data using graphical methods like Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression fitting to models of competitive, non-competitive, or mixed-type inhibition.[23] This will yield the K_i value.

  • Time-Dependent Inhibition (TDI) Assessment (IC50 Shift Assay):

    • This assay is a screen for potential mechanism-based or irreversible inhibition.[26][27]

    • Set up two parallel plates as in the IC50 determination (Protocol 2).

    • In the "0-minute pre-incubation" plate, NADPH is added simultaneously with the substrate.

    • In the "30-minute pre-incubation" plate, the inhibitor and HLM are pre-incubated with NADPH for 30 minutes at 37°C before the substrate is added to initiate the final reaction.

    • A significant decrease (e.g., >1.5-fold shift) in the IC50 value in the 30-minute pre-incubation plate compared to the 0-minute plate suggests TDI.[27]

  • Determination of k_inact and K_I (for TDI positive compounds):

    • If TDI is observed, a more detailed kinetic study is required to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[26]

    • This involves pre-incubating multiple inhibitor concentrations with HLM and NADPH for various time points (e.g., 0, 5, 10, 20, 30 min) before measuring the remaining enzyme activity.

Interpreting Inhibition Mechanisms

G Inhibition_Type Mechanism of Inhibition Reversible Reversible (Activity recovers) Inhibition_Type->Reversible Irreversible Irreversible (TDI) (Activity does not recover) Inhibition_Type->Irreversible Competitive Competitive Inhibitor binds to Active Site Km Increases, Vmax Unchanged Reversible->Competitive Inhibitor competes with substrate NonCompetitive Non-Competitive Inhibitor binds to Allosteric Site Km Unchanged, Vmax Decreases Reversible->NonCompetitive Inhibitor does not compete with substrate Mixed Mixed Binds to Enzyme or E-S Complex Km Changes, Vmax Decreases Reversible->Mixed

Caption: Decision tree for classifying CYP inhibition mechanisms.

Part 3: Data Presentation & Selectivity Assessment

Quantitative Data Summary

All quantitative data should be summarized in clear, concise tables to allow for easy comparison between compounds and isoforms.

Table 1: Inhibition Potency of Naphthyl Morpholine Derivatives

Compound ID Target CYP IC50 (µM) Inhibition Type K_i (µM) TDI Screen (IC50 Fold Shift)
NM-001 CYP1A2 2.5 Competitive 1.1 1.2
NM-001 CYP2B6 45.8 Weak >25 1.0
NM-002 CYP1A2 31.2 Weak >25 1.1
NM-002 CYP2B6 0.9 Non-competitive 0.4 1.3
NM-003 CYP1A2 >50 Not an inhibitor N/A N/A

| NM-003 | CYP2B6 | 1.5 | TDI Positive | K_I=2.1 | 8.5 |

Calculating the Selectivity Index

A critical metric for evaluating lead compounds is the selectivity index, which quantifies the preference for one isoform over another. It is calculated as a simple ratio of potencies.

Selectivity Index = IC50 (Off-Target CYP) / IC50 (On-Target CYP)

  • For NM-001 (CYP1A2 selective): Selectivity Index = 45.8 / 2.5 = 18.3-fold for CYP1A2 over CYP2B6.

  • For NM-002 (CYP2B6 selective): Selectivity Index = 31.2 / 0.9 = 34.7-fold for CYP2B6 over CYP1A2.

A higher selectivity index is desirable. Generally, a >10-fold selectivity is considered meaningful, while >100-fold is considered highly selective.

Part 4: Concluding Remarks

This guide provides a robust, scientifically-grounded strategy for assessing naphthyl morpholines as selective inhibitors of CYP1A and CYP2B. By following this tiered approach—from high-throughput screening to detailed mechanistic studies—researchers can generate high-quality, reproducible data essential for decision-making in drug discovery programs. The emphasis on using physiologically relevant systems like HLM and confirming results with gold-standard LC-MS/MS methods ensures the trustworthiness of the findings. The ultimate goal is to identify NCEs with a well-defined and predictable metabolic profile, minimizing the risk of clinical drug-drug interactions and paving the way for safer, more effective therapeutics.

References

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. SpringerLink.
  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed.
  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. PMC.
  • Cytochrome P450 Inhibition. Examine.com.
  • Physcion inhibition of CYP2C9, 2D6 and 3A4 in human liver microsomes. Taylor & Francis Online.
  • Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implic
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. DOI.
  • CYP Inhibition Assay.
  • Reversible Inhibition vs.
  • Sensing cytochrome P450 1A1 activity by a resorufin-based isoform-specific fluorescent probe. ScienceDirect.
  • CYP2B6. Wikipedia.
  • CYP2B6 Substr
  • The Functional Role of CYP2B6 in Human Drug Metabolism: Substrates and Inhibitors In Vitro, In Vivo and In Silico. Bentham Science.
  • Insights into CYP2B6-medi
  • Enzyme Inhibition: Impact and Analysis in Drug Development. Labcorp.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Rel
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism. PMC.
  • Inhibition and induction of CYP enzymes in humans: an upd
  • Discovery of flavonoids as potent inhibitors of CYP1A to alleviate cellular inflammation and oxidative stress induced by benzo[a]pyrene-induced high CYP1A expression. PMC.
  • Review and Prospects of CYP1A2 Inhibitors.
  • Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. PubMed.
  • Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. PMC.

Sources

Foundational

Understanding Kinetics of Suicide Substrates for Cytochrome P450

Executive Summary In drug discovery, the identification of a New Molecular Entity (NME) as a suicide substrate (mechanism-based inactivator) of Cytochrome P450 enzymes represents a critical safety liability. Unlike rever...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the identification of a New Molecular Entity (NME) as a suicide substrate (mechanism-based inactivator) of Cytochrome P450 enzymes represents a critical safety liability. Unlike reversible inhibition, where the effect dissipates as the drug clears, suicide inhibition permanently destroys the enzyme. This necessitates de novo protein synthesis to restore metabolic function, leading to prolonged and potentially catastrophic Drug-Drug Interactions (DDIs).

This guide provides a rigorous technical framework for characterizing the kinetics of suicide substrates. It moves beyond basic


 shifts to the determination of definitive kinetic constants (

and

) required by FDA/EMA regulatory standards for DDI risk assessment.

Part 1: Mechanistic Foundations

The "Trojan Horse" Mechanism

Mechanism-Based Inhibition (MBI) is distinct because the inhibitor is unreactive until the target enzyme attempts to metabolize it. The enzyme "commits suicide" by catalytically converting the substrate into a reactive intermediate (usually an electrophile) that covalently binds to the active site (heme or apoprotein).

Key Differentiator:

  • Reversible Inhibition: Equilibrium-driven. Dilution restores activity.

  • Suicide Inhibition: Catalysis-driven. Dilution does not restore activity.

The Partition Ratio ( )

Not every turnover event leads to inactivation. The Partition Ratio (


) defines the efficiency of the killer. It is the number of product turnover events (

) that occur per inactivation event (

).
  • High

    
    :  The enzyme survives many cycles before dying (inefficient inactivator).
    
  • Low

    
    :  The enzyme dies quickly (potent inactivator). Ideally, 
    
    
    
    (every turnover kills), but this is rare.
Mechanistic Pathway Visualization

The following diagram illustrates the branching pathway where the catalytic intermediate (


) either releases product or covalently binds to the enzyme.

MBI_Mechanism E Enzyme (E) EI Michaelis Complex (E·I) E->EI + I (k1) I Inhibitor (I) EI->E (k-1) EI_star Activated Intermediate (E·I*) EI->EI_star Catalysis (NADPH) Product Product (P) EI_star->Product Turnover (kcat) E_dead Inactivated Enzyme (E-I covalent) EI_star->E_dead Inactivation (kinact) Product->E Release

Figure 1: The catalytic cycle of mechanism-based inhibition. Note the critical branching point at


.

Part 2: Kinetic Modeling

To predict the clinical impact of a suicide substrate, we must solve for two constants using the Kitz-Wilson approach:

  • 
     (Inactivator Concentration at Half-Maximal Rate):  Represents the affinity of the initial reversible binding (
    
    
    
    ).
  • 
     (Maximal Rate of Inactivation):  Represents the rate constant of the irreversible step at saturation.
    

The observed rate of inactivation (


) at any given inhibitor concentration is described by the hyperbolic equation:


Data Presentation: Kinetic Parameters Comparison

ParameterReversible InhibitionSuicide (Mechanism-Based) Inhibition
Primary Metric

(Dissociation constant)

and

Time Dependence None (Instantaneous)Yes (Inhibition increases with time)
Dilution Effect Activity returnsActivity remains inhibited
NADPH Requirement NoYes (Required for activation)
Covalent Binding NoYes

Part 3: Experimental Protocol (The "Grimm" Method)

This protocol follows the consensus recommendations by the PhRMA Drug Metabolism Technical Group (Grimm et al., 2009).

Experimental Design Strategy

Objective: Isolate the irreversible inactivation rate from reversible binding. Method: The "Dilution Method" (2-step incubation).

  • Primary Incubation: High concentration of Enzyme + Inhibitor to allow inactivation to occur.

  • Dilution: A large dilution (usually 10x–50x) into the substrate mixture reduces

    
     well below its 
    
    
    
    , eliminating reversible inhibition. Only permanently inactivated enzyme remains "silent."
Step-by-Step Workflow

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP.

  • NADPH Regenerating System.

  • Test Inhibitor (5–7 concentrations).

  • Probe Substrate (Specific to the CYP isoform, e.g., Testosterone for 3A4).

Protocol:

  • Primary Incubation (The "Kill" Step):

    • Prepare reaction mixtures containing HLM and Inhibitor at various concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50

      
      ).
      
    • Initiate with NADPH.

    • Control A: Inhibitor + HLM without NADPH (Checks for chemical instability/non-specific binding).

    • Control B: Vehicle solvent only (0

      
       Inhibitor).
      
    • Incubate at 37°C.

  • Time-Point Aliquoting:

    • At specific time points (e.g.,

      
       min), remove an aliquot from the Primary Incubation.
      
  • Secondary Incubation (The "Measurement" Step):

    • Dilute the aliquot (minimum 1:10, ideally 1:20) into a secondary mixture containing the Probe Substrate (at

      
      ) and excess NADPH.
      
    • Why High Substrate? To saturate the remaining active enzyme and maximize the signal.

    • Incubate for a short, fixed time (e.g., 5–10 min) to generate product.

  • Termination & Analysis:

    • Quench with Acetonitrile/Internal Standard.

    • Analyze probe metabolite formation via LC-MS/MS.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Primary Incubation cluster_1 Step 2: Time Course Aliquots cluster_2 Step 3: 20x Dilution (Washout) Primary Enzyme + Inhibitor (+ NADPH) T0 t=0 min Primary->T0 T5 t=5 min Primary->T5 T30 t=30 min Primary->T30 Secondary Secondary Incubation (High Substrate + NADPH) T0->Secondary Dilute T5->Secondary Dilute T30->Secondary Dilute LCMS LC-MS/MS Analysis (Measure Remaining Activity) Secondary->LCMS

Figure 2: The discontinuous dilution protocol to isolate irreversible inactivation.

Part 4: Data Analysis & Interpretation[1][2]

Step 1: Determine

Plot the Natural Log (ln) of the % Remaining Activity (relative to the solvent control) against the Pre-incubation Time .

  • This should yield linear decay curves for each inhibitor concentration.

  • The negative slope of each line is the observed inactivation rate,

    
    .
    
  • Checkpoint: If the lines are not linear, check for inhibitor depletion or enzyme instability.

Step 2: The Kitz-Wilson Plot

Plot the calculated


 values (y-axis) against the Inhibitor Concentration 

(x-axis).
  • Fit the data to the non-linear hyperbolic equation:

    
    
    
  • 
    :  The asymptote of the curve (maximum inactivation rate).
    
  • 
    :  The concentration where 
    
    
    
    is half of
    
    
    .
Criteria for Valid Results (Self-Validation)
  • NADPH Dependence: The "Minus NADPH" control must show minimal loss of activity. If activity drops without NADPH, the inhibitor is a direct chemical inactivator, not a suicide substrate.

  • Time-Linearity: The primary inactivation phase must be pseudo-first-order (linear ln-plot).

  • Intercept Check: The Kitz-Wilson plot should pass through the origin (0,0). If there is a significant y-intercept, check for background enzyme instability.

Part 5: Regulatory Context (FDA/EMA)

According to the FDA Guidance (2020) , the determination of


 and 

is mandatory if a drug shows time-dependent inhibition in initial screens.

These values are used to calculate the predicted ratio of Area Under the Curve (AUC) changes (the


 value):


Where:

  • 
    : Unbound maximal plasma concentration.
    
  • 
    : Natural degradation rate of the CYP enzyme (e.g., CYP3A4 
    
    
    
    ).

Critical Threshold: If


 (FDA) or 

(EMA), a clinical DDI study is likely required.

References

  • US Food and Drug Administration (FDA). (2020).[1][2] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][3][2][4]

  • Grimm, S. W., et al. (2009).[1][5] The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition.[1][2][5][6][7] [Link]

  • Obach, R. S., et al. (2007). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions.[8][9] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Silverman, R. B. (1995).[6][10] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology.[11] Methods in Enzymology.[6][10][11] [Link]

  • Kitz, R., & Wilson, I. B. (1962).[12] Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase. Journal of Biological Chemistry.[12] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of Time-Dependent Inhibition by 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

This Application Note is designed for researchers characterizing the kinetic parameters of Mechanism-Based Inhibitors (MBI) in drug discovery. It focuses on the specific protocol for 4-{[2-(2-Propynyloxy)-1-naphthyl]meth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers characterizing the kinetic parameters of Mechanism-Based Inhibitors (MBI) in drug discovery. It focuses on the specific protocol for 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a synthetic alkyne-based probe designed for high-affinity inactivation of Cytochrome P450 enzymes (specifically targeting the CYP1A and CYP2A subfamilies due to its planar naphthalene core and propargyl warhead).


 Determination & IC50 Shift Assay
Compound Class:  Alkynyl-Naphthalene Mechanism-Based Inhibitor (MBI)

Introduction & Mechanistic Basis[1][2][3][4][5]

Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes represents a critical safety liability in drug development. Unlike reversible inhibition, TDI often involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation.

The compound 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (hereafter referred to as PNMM ) contains a propargyl ether (alkyne) moiety attached to a naphthalene scaffold. This structure classifies it as a Mechanism-Based Inhibitor (Suicide Substrate) .

Mechanism of Action
  • Recognition: The naphthalene core facilitates hydrophobic binding to the P450 active site (typically CYP1A2 or CYP2A6).

  • Bioactivation: The P450 enzyme attempts to oxidize the terminal alkyne of the propynyloxy group.

  • Reactive Intermediate: This oxidation generates a highly reactive ketene or ketenyl radical intermediate.

  • Inactivation: The intermediate alkylates the heme pyrrole nitrogens (N-alkylation) or covalent binds to apoprotein residues, rendering the enzyme catalytically inactive.

This protocol details the experimental workflow to determine the two critical kinetic constants:

  • 
     (Inactivator concentration at half-maximal inactivation rate):  Reflects the affinity of the inhibitor for the enzyme.
    
  • 
     (Maximal rate of inactivation):  Reflects the efficiency of the chemical inactivation step.
    

Experimental Design & Materials

Reagents
  • Test Compound: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (Stock: 10 mM in DMSO).

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP enzymes (e.g., rCYP1A2, rCYP2A6).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Probe Substrate:

    • For CYP1A2: Phenacetin (Reaction: O-deethylation).

    • For CYP2A6: Coumarin (Reaction: 7-hydroxylation).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Propranolol or Dextrorphan).

Critical Control
  • Negative Control: Incubation without NADPH during the pre-incubation phase (to rule out chemical instability).

  • Positive Control: Furafylline (CYP1A2) or Methoxsalen (CYP2A6).

Protocol A: The IC50 Shift Assay (Screening)

This qualitative assay determines if PNMM exhibits time-dependent inhibition before proceeding to full kinetic characterization.

Workflow
  • Preparation: Prepare two identical plates:

    • Plate A (T = 0 min): Co-incubation of PNMM, Substrate, and NADPH.

    • Plate B (T = 30 min): Pre-incubation of PNMM and NADPH for 30 minutes before adding Substrate.

  • Concentration Range: Serial dilution of PNMM (e.g., 0.1

    
    M to 50 
    
    
    
    M).
  • Incubation:

    • Plate A: Add Substrate + NADPH + PNMM simultaneously. Incubate for specific linear time (e.g., 10 min).

    • Plate B: Incubate PNMM + NADPH for 30 min. Then add Substrate (at 5x

      
      ) and incubate for 10 min.
      
  • Analysis: Measure metabolite formation via LC-MS/MS.

  • Calculation: Calculate IC50 for both conditions.

    • Shift Criterion: If

      
       (a >1.5-fold shift), the compound is a Time-Dependent Inhibitor.
      

Protocol B: Determination of and (Definitive)

This protocol uses the Dilution Method to prevent competitive inhibition by the inhibitor during the residual activity measurement phase.

Step 1: Primary Incubation (Inactivation Phase)
  • Reaction Mix: Microsomes (1.0 mg/mL) + PNMM (0, 0.5, 1, 2.5, 5, 10, 25

    
    M) in Potassium Phosphate Buffer (100 mM, pH 7.4).
    
  • Initiation: Add NADPH generating system.

  • Time Points: At

    
     minutes, remove an aliquot from the primary incubation.
    
Step 2: Secondary Incubation (Activity Measurement)
  • Dilution: Transfer the aliquot (e.g., 20

    
    L) into a secondary mixture (e.g., 380 
    
    
    
    L, 20-fold dilution ) containing the Probe Substrate at a saturating concentration (approx. 4-5x
    
    
    ) and excess NADPH.
    • Note: The dilution reduces the concentration of PNMM below its competitive inhibitory threshold, ensuring we only measure the remaining functional enzyme.

  • Incubation: Incubate for a short period (e.g., 5–10 min) to generate sufficient metabolite from the probe substrate.

  • Termination: Quench with Acetonitrile/Internal Standard.

Step 3: Analytical Quantification
  • Analyze samples via LC-MS/MS to quantify the specific metabolite of the probe substrate.

Workflow Visualization

The following diagram illustrates the critical dilution step required to separate inactivation from competitive inhibition.

TDI_Protocol Start Primary Incubation (Enzyme + PNMM + NADPH) TimePoints Sampling (0, 5, 10, 20, 30 min) Start->TimePoints Kinetic Inactivation Dilution 1:20 Dilution Step (Reduces [PNMM] < Ki) TimePoints->Dilution Aliquot Transfer Secondary Secondary Incubation (High Substrate + NADPH) Dilution->Secondary Measure Function LCMS LC-MS/MS Analysis (Residual Activity) Secondary->LCMS Quantify Metabolite

Figure 1: Workflow for the Dilution Method in TDI assays. The critical step is the dilution of the inhibitor to prevent reversible competition during the activity measurement.

Data Analysis & Calculation

Determine Observed Inactivation Rate ( )

For each concentration of PNMM, plot the natural log of the Percentage Remaining Activity versus Pre-incubation Time .

  • Equation:

    
    
    
  • The slope of this line is

    
     (observed inactivation rate constant).
    
Determine and

Plot the calculated


 values against the Inhibitor Concentration 

. Fit the data to the Kitz-Wilson equation (non-linear regression):


Parameter Definitions:

  • 
     (min⁻¹):  The theoretical maximum rate of inactivation at infinite inhibitor concentration.
    
  • 
     (
    
    
    
    M):
    The concentration of PNMM required to achieve half the maximal inactivation rate.
  • Efficiency (

    
    ):  The primary metric for ranking potency. A higher ratio indicates a more potent mechanism-based inhibitor.
    
Summary Table: Expected Data Structure
ParameterDefinitionTypical Range (Potent MBI)

Observed rate at specific [I]0.01 – 0.5 min⁻¹

Affinity constant for inactivator0.1 – 50

M

Max inactivation rate constant0.05 – 1.0 min⁻¹
Partition Ratio (r) Turnover events per inactivation1 – 100 (Low is better)

Scientific Validation & Troubleshooting

Self-Validating Checks
  • Linearity of Control: The "0

    
    M PNMM" control must show stable enzyme activity over the 30-minute pre-incubation. If activity drops >20% without inhibitor, the enzyme is thermally unstable (common with rCYP2C19 or rCYP2C9; less common with CYP1A2).
    
  • NADPH Dependence: Perform a control arm pre-incubating PNMM without NADPH. If inactivation is observed here, the mechanism is not P450-catalysis dependent (likely non-specific protein alkylation or instability).

  • Dilution Factor: Ensure the dilution factor is sufficient. If

    
     in the secondary incubation is near the reversible 
    
    
    
    , the assay will overestimate inactivation. A 20x or 50x dilution is standard.
Mechanistic Context

The propynyloxy group is a specific "warhead" for P450s. Upon oxidation, it forms a ketene. If the morpholine nitrogen is protonated at physiological pH, it may direct the molecule to specific acidic residues in the access channel of CYP2A or CYP1A, enhancing the specificity of the inactivation.

References

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

  • Obach, R. S., et al. (2007). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

  • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 37(7), 1355-1370.

  • Foroozesh, M., et al. (1997). "Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450: Probing the Active Site." Chemical Research in Toxicology, 10(1), 91-102.

Application

determining KI and kinact values for P450 inactivators

Application Note: Determination of and for Cytochrome P450 Mechanism-Based Inactivators Introduction & Scope In drug discovery, distinguishing between reversible inhibition and Mechanism-Based Inactivation (MBI) —also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of and for Cytochrome P450 Mechanism-Based Inactivators

Introduction & Scope

In drug discovery, distinguishing between reversible inhibition and Mechanism-Based Inactivation (MBI) —also known as Time-Dependent Inhibition (TDI) or "suicide inhibition"—is critical for predicting clinical Drug-Drug Interactions (DDIs). Unlike reversible inhibitors, MBI results in the irreversible loss of functional enzyme, meaning the body must synthesize new protein to restore metabolic capacity. This can lead to profound, long-lasting clinical toxicity.

This guide details the experimental determination of the two key kinetic parameters defining MBI:

  • 
     (Inactivator Affinity):  The concentration of inactivator required for half-maximal rate of inactivation.
    
  • 
     (Maximal Inactivation Rate):  The rate constant of enzyme inactivation at saturation.
    

These values are required inputs for the FDA/EMA recommended static mechanistic models (e.g., the


-value approach) and PBPK modeling to predict DDI risk.

Theoretical Framework

The Kinetic Model (Kitz-Wilson)

MBI follows a two-step kinetic scheme described by Kitz and Wilson (1962). The inhibitor (


) first binds reversibly to the enzyme (

) to form a non-covalent complex (

).[1] This complex then undergoes a chemical transformation (often catalytic) to form an irreversibly inactivated species (

).

Figure 1: Kinetic Mechanism of P450 Inactivation

MBI_Mechanism E_plus_I E + I (Free Enzyme + Inhibitor) EI [EI] (Reversible Complex) E_plus_I->EI k1 EI->E_plus_I k-1 E_inact E-I* (Inactivated Enzyme) EI->E_inact kinact (Irreversible)

Caption: The two-step mechanism where


 represents the rate-limiting step of covalent modification.
Mathematical Definition

The observed rate of inactivation (


) at any given inhibitor concentration is defined by the hyperbolic equation:


Where:

  • 
     = Concentration of the inactivator.[2]
    
  • 
     = The negative slope of the natural log of remaining activity vs. time.
    

Experimental Design Strategy

To accurately measure these parameters, we utilize the Dilution Method . This approach isolates the inactivation step from the activity measurement step.

Critical Experimental Constraints
  • Protein Concentration: Must be low (typically 0.05 – 0.2 mg/mL HLM) to maintain "initial rate" conditions and prevent inhibitor depletion, yet high enough to yield a signal after dilution.

  • Dilution Factor: A dilution of at least 1:10 (ideally 1:20) into the secondary incubation is required.

    • Why? This reduces the concentration of the inactivator (

      
      ) and solvent in the second step, ensuring that any observed inhibition is due to prior inactivation, not reversible competitive binding during the probe reaction.
      
  • Probe Substrate Saturation: The secondary incubation must contain the probe substrate at a concentration

    
    .
    
    • Why? High substrate concentration outcompetes any residual reversible inhibitor carried over from the first step.

  • Control (-NADPH): A pre-incubation without NADPH is mandatory.

    • Why? To distinguish between enzymatic inactivation (NADPH-dependent) and chemical instability of the enzyme or inhibitor.

Detailed Protocol

Materials & Reagents
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or 1 mM NADPH.

  • Probe Substrates: (See Table 1).

  • Quench Solution: Acetonitrile containing internal standard (IS).

Table 1: Recommended Probe Substrates (FDA/Grimm et al.)

CYP Isoform Probe Substrate Substrate Conc. (Secondary Inc.) Metabolite Monitored

| CYP3A4 | Testosterone | 200 µM | 6


-OH-Testosterone |
| CYP3A4  | Midazolam | 30 µM | 1'-OH-Midazolam |
| CYP2D6  | Dextromethorphan | 50 µM | Dextrorphan |
| CYP2C9  | Diclofenac | 50 µM | 4'-OH-Diclofenac |
| CYP1A2  | Phenacetin | 100 µM | Acetaminophen |
Workflow Diagram

Protocol_Workflow cluster_0 Step 1: Primary Incubation (Inactivation) cluster_1 Step 2: Secondary Incubation (Activity Assay) Mix Reaction Mix (HLM + Inhibitor [I]) Start Add NADPH (Start Timer) Mix->Start Incubate Incubate at 37°C (0, 5, 10, 15, 20, 30 min) Start->Incubate Dilute Transfer Aliquot (1:20 Dilution) into Probe Substrate Mix (High [S]) Incubate->Dilute At each timepoint Reaction2 Incubate for fixed time (e.g., 10 min) Dilute->Reaction2 Quench Quench with ACN + IS Reaction2->Quench Analysis LC-MS/MS Analysis of Metabolite Quench->Analysis

Caption: The "Dilution Method" workflow. Step 1 inactivates the enzyme; Step 2 measures remaining activity.

Step-by-Step Procedure

Step 1: Preparation of Primary Incubation Plates

  • Prepare a range of Inhibitor concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM). Note: Ensure solvent concentration (DMSO) is constant and <0.1%.

  • Prepare HLM solution (typically

    
     final concentration required for secondary incubation).
    
  • Aliquot HLM and Inhibitor into a 96-well plate.

  • Control: Prepare a duplicate set for the "0 µM Inhibitor" and "Highest Concentration Inhibitor" without NADPH (replace with buffer).

Step 2: Primary Incubation (Inactivation)

  • Pre-warm plate to 37°C.

  • Initiate reaction by adding NADPH (or Buffer for controls).

  • Start a timer.

  • At designated time points (e.g.,

    
     min), remove an aliquot (e.g., 10 µL).
    

Step 3: Secondary Incubation (Activity Measurement)

  • Immediately transfer the 10 µL aliquot into a second plate containing 190 µL of Probe Substrate Mix (pre-warmed, containing NADPH).

    • Result: 1:20 dilution.

  • Incubate this secondary plate for a fixed time (short duration, e.g., 5–10 mins) to generate metabolite.

  • Quench: Add 200 µL of ice-cold Acetonitrile + Internal Standard.

Step 4: Bioanalysis

  • Centrifuge plates (3000 x g, 10 min) to pellet protein.

  • Analyze supernatant via LC-MS/MS monitoring the specific metabolite transition (Table 1).

Data Analysis & Calculation

Determination of
  • Calculate the % Remaining Activity for each inhibitor concentration at each time point relative to the solvent control at

    
    .
    
  • Plot the natural logarithm (

    
    ) of % Remaining Activity (y-axis) vs. Pre-incubation Time (x-axis).
    
  • The slope of this line for each inhibitor concentration is

    
    .
    
    • QC Check: The "Minus NADPH" control should have a slope near zero. If not, the compound is chemically unstable or inhibiting non-specifically.

Determination of and [3]
  • Plot

    
     (y-axis) vs. Inhibitor Concentration 
    
    
    
    (x-axis).[3]
  • Fit the data to the Kitz-Wilson equation (non-linear regression):

    
    
    
  • Outputs:

    • 
      : Concentration at 
      
      
      
      .
    • 
      : Asymptote of the curve.
      
Efficiency Calculation

Calculate the inactivation efficiency ratio:



High efficiency (high 

, low

) indicates a potent inactivator and high DDI risk.

References

  • US Food and Drug Administration (FDA). (2020).[4][5][6] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][5][6][7][8][9]

  • Grimm, S. W., et al. (2009).[4][10] The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the Pharmaceutical Research and Manufacturers of America (PhRMA). Drug Metabolism and Disposition, 37(7), 1355-1370.[4][11] [Link]

  • Obach, R. S., et al. (2007).[2][12][13][14] Mechanism-based inactivation of human cytochrome P450 enzymes and the prediction of drug-drug interactions.[2][12][13][15][16] Drug Metabolism and Disposition, 35(2), 246-255.[14] [Link]

  • Kitz, R., & Wilson, I. B. (1962).[17] Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase.[17][18] Journal of Biological Chemistry, 237, 3245-3249.[17][18] [Link]

Sources

Method

Application Note: Synthesis &amp; Metabolic Profiling of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

Introduction & Application Context This guide details the synthesis and application of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (referred to herein as PNM-Morpholine ). Target Audience: Medicinal chemists and D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

This guide details the synthesis and application of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (referred to herein as PNM-Morpholine ).

Target Audience: Medicinal chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists.

Scientific Rationale: PNM-Morpholine is designed as a chemical probe for Cytochrome P450 (CYP450) mechanistic studies. It combines a planar naphthalene core (favoring


 stacking in the active sites of CYP1A1/1A2) with a propargyl ether  moiety.
  • Mechanism-Based Inactivation (MBI): The terminal alkyne functions as a "suicide substrate." Upon oxidation by the CYP heme iron, it forms a reactive ketene or oxirene intermediate that covalently binds to the porphyrin nitrogen or apoprotein, irreversibly inactivating the enzyme.

  • Metabolic Stability: The morpholine ring improves solubility and metabolic stability relative to open-chain alkyl amines, making it an ideal "handle" for pharmacokinetic profiling.

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the formation of quaternary ammonium byproducts, we utilize a Stepwise Functionalization Strategy rather than a direct Mannich reaction on the ether.

Critical Design Choice: We prioritize O-alkylation first , followed by Reductive Amination .

  • Why? Attempting O-alkylation on a pre-formed Mannich base (1-morpholinomethyl-2-naphthol) risks N-alkylation by the highly reactive propargyl bromide, leading to inseparable quaternary salts.

Graphviz Logic Flow (Reaction Scheme)

Synthesis_Scheme SM1 2-Hydroxy-1-naphthaldehyde (Starting Material) Inter1 Intermediate A: 2-(2-Propynyloxy)-1-naphthaldehyde SM1->Inter1 Step 1: O-Alkylation (Reflux, 56°C) Reagent1 Propargyl Bromide K2CO3, Acetone Reagent1->Inter1 Product Target Product: PNM-Morpholine Inter1->Product Step 2: Reductive Amination (RT, 12h) Warning CRITICAL CONTROL: Avoid T > 100°C to prevent Claisen Rearrangement Inter1->Warning Reagent2 Morpholine NaBH(OAc)3, DCE Reagent2->Product

Figure 1: Optimized synthetic route avoiding quaternary salt formation. Note the temperature control warning.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde

Objective: Selective alkylation of the phenolic oxygen.

Reagents:

  • 2-Hydroxy-1-naphthaldehyde (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Potassium carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Reagent grade)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in Acetone (50 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add propargyl bromide (12 mmol) dropwise over 10 minutes. Caution: Propargyl bromide is a lachrymator.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4-6 hours.
    
    • Critical Control Point:Do NOT exceed

      
       . Naphthyl propargyl ethers undergo [3,3]-sigmatropic rearrangement (Claisen rearrangement) at high temperatures, destroying the ether linkage [1].
      
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 85-90%.

    • QC Check:

      
       NMR should show a doublet at 
      
      
      
      (
      
      
      ) and a triplet at
      
      
      (alkyne CH).
Step 2: Reductive Amination to PNM-Morpholine

Objective: Installation of the morpholine ring via mild reduction.

Reagents:

  • Intermediate A (from Step 1, 1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB,

    
    , 1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: In a dry flask under

    
    , dissolve Intermediate A (5 mmol) and Morpholine (6 mmol) in DCE (20 mL). Add catalytic Acetic Acid. Stir for 30 minutes at Room Temperature (RT).
    
  • Reduction: Add

    
     (7.5 mmol) in one portion.
    
    • Why STAB? It is milder than

      
       and avoids toxic cyanide byproducts, while being selective for aldehydes over ketones/alkynes [2].
      
  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (DCM/MeOH 95:5).

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Final Purification: Flash chromatography (DCM/MeOH 98:2). The product is an oil that may solidify upon standing.

Data Summary Table: Stoichiometry & Conditions

ComponentRoleEquivalentsCritical Parameter
Intermediate A Substrate1.0Purity >95% required
Morpholine Amine Source1.2Excess ensures complete conversion
STAB Reductant1.5Must be dry; moisture sensitive
DCE SolventN/AAnhydrous; maintains imine stability

Application Protocol: Metabolic Inactivation Assay

Objective: Determine if PNM-Morpholine acts as a Mechanism-Based Inactivator (MBI) of CYP450.

Methodology: The


 Shift Assay.
If PNM-Morpholine is a suicide substrate, its inhibitory potency (

) will increase (value decreases) as the pre-incubation time with the enzyme increases.
Workflow Diagram

MBI_Assay Start Start: PNM-Morpholine + Human Liver Microsomes (HLM) Split Split into Two Arms Start->Split Arm1 Arm A (-NADPH) Control Pre-incubation Split->Arm1 Arm2 Arm B (+NADPH) Metabolic Pre-incubation (30 mins) Split->Arm2 Substrate Add CYP Probe Substrate (e.g., Phenacetin for CYP1A2) Arm1->Substrate Arm2->Substrate Measure Measure Residual Activity (LC-MS/MS) Substrate->Measure Result Calculate IC50 Shift: If IC50(Arm B) < IC50(Arm A) -> Positive for MBI Measure->Result

Figure 2: Experimental workflow for determining time-dependent inhibition (TDI).

Step-by-Step Assay Protocol
  • Preparation: Prepare a 100x stock of PNM-Morpholine in DMSO.

  • Primary Incubation (The Inactivation Step):

    • Mix Human Liver Microsomes (0.5 mg/mL) with PNM-Morpholine (range 0.1

      
       – 50 
      
      
      
      ) in Phosphate Buffer (pH 7.4).
    • Arm A (-NADPH): Add buffer only. Incubate 30 min at

      
      .
      
    • Arm B (+NADPH): Add 1 mM NADPH. Incubate 30 min at

      
      . (This allows the suicide inactivation to occur).
      
  • Secondary Incubation (Activity Measurement):

    • Dilute both mixtures 1:10 into a solution containing a specific CYP probe substrate (e.g., Phenacetin for CYP1A2) and fresh NADPH.

    • Incubate for 10–20 minutes.

  • Analysis: Quench with Acetonitrile containing Internal Standard. Analyze metabolite formation via LC-MS/MS.

  • Interpretation: A shift in the curve to the left (lower

    
    ) in the +NADPH  arm confirms mechanism-based inactivation [3].
    

References

  • Claisen Rearrangement Risks

    • Title: [3,3]-Sigmatropic Rearrangements of Naphthyl 1-Propargyl Ethers[1]

    • Source: PubMed / NIH
    • URL:[Link]

  • Reductive Amination Protocol

    • Title: Reductive Amination with Sodium Triacetoxyborohydride in Industrial Synthesis
    • Source: Organic Process Research & Development (Abdel-Magid et al.)
    • URL:[Link]

  • Mechanism-Based Inactivation (MBI)

    • Title: Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Comput
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Application

Application Note: High-Fidelity Imaging of Intracellular Palladium using 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

This Application Note provides a comprehensive technical guide for using 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (referred to herein as Naph-Mor-Prop ) as a fluorogenic chemical probe. Based on its structural...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (referred to herein as Naph-Mor-Prop ) as a fluorogenic chemical probe. Based on its structural pharmacophore—a naphthalene core functionalized with a propargyl ether "trigger" and a morpholine "targeting" unit—this compound is primarily utilized as a lysosome-targeted fluorescent probe for the detection of Palladium (Pd) species in biological systems.


, 

) Primary Application: Live-cell fluorescence imaging; Lysosomal tracking; Drug catalysis residue detection.

Introduction & Scientific Rationale

The Critical Need for Palladium Detection

Palladium (Pd) is a transition metal extensively used in catalysis (e.g., Suzuki-Miyaura, Sonogashira coupling) for pharmaceutical synthesis. However, residual Pd in active pharmaceutical ingredients (APIs) poses significant toxicity risks, including cytotoxicity and DNA damage. Furthermore, Pd-mediated bio-orthogonal catalysis is an emerging field in chemical biology, requiring precise tools to monitor catalytic activity in situ.

Probe Design & Mechanism of Action

Naph-Mor-Prop is a "turn-on" fluorescent probe designed with three functional modules:

  • Fluorophore Core (Naphthalene): The signal-transducing unit.

  • Recognition Unit (Propargyl Ether): A specific reaction site for Pd species via the Tsuji-Trost deallylation mechanism. In its initial state, the ether linkage quenches fluorescence or blocks the ESIPT (Excited-State Intramolecular Proton Transfer) process.

  • Targeting Unit (Morpholine): A lysosomotropic group (

    
    ) that protonates in acidic organelles, directing the probe to lysosomes.
    

Mechanism: Upon exposure to Pd species, the propargyl ether group is cleaved, releasing the free hydroxyl group. This unmasking restores the intramolecular hydrogen bond between the hydroxyl proton and the morpholine nitrogen, enabling ESIPT. This results in a significant bathochromic shift (large Stokes shift) and a strong fluorescence enhancement.

Key Performance Specifications
FeatureSpecification
Excitation Max (

)
~340–360 nm (Probe) / ~360–400 nm (Product)
Emission Max (

)
~450 nm (Weak/Blue)

~520–550 nm (Strong/Green-Yellow)
Stokes Shift >100 nm (Post-cleavage)
Detection Limit (LOD) Typically 20–100 nM
Response Time Fast (< 30 minutes)
Selectivity High for Pd species over

,

,

, etc.[1][2]
Localization Lysosomes (due to morpholine moiety)

Chemical Pathway & Signaling Logic

The following diagram illustrates the Pd-triggered activation mechanism and the resulting ESIPT process.

Pd_Activation_Mechanism Probe Naph-Mor-Prop (Non-Fluorescent / Blue) Intermediate π-Allyl Pd Complex Probe->Intermediate Tsuji-Trost Reaction Pd_Species Pd(0)/Pd(II) Catalyst Pd_Species->Intermediate Product 1-(Morpholinomethyl)-2-naphthol (Strong Fluorescence) Intermediate->Product - Propargyl byproduct Cleavage Hydrolysis / Cleavage ESIPT ESIPT Process (O-H ... N) Product->ESIPT Excitation ESIPT->Product Emission (Green/Yellow)

Caption: Schematic of the Palladium-mediated depropargylation reaction leading to ESIPT-based fluorescence turn-on.

Experimental Protocols

Materials & Reagents[2]
  • Probe Stock: Dissolve Naph-Mor-Prop in high-quality DMSO (anhydrous) to prepare a 10 mM stock solution . Store at -20°C in the dark.

  • Palladium Source:

    
     or 
    
    
    
    (dissolved in appropriate solvent/buffer) for positive controls.
  • Buffer: PBS (pH 7.4) or HEPES buffer.

  • Cell Lines: HeLa, MCF-7, or A549 (adherent cells recommended).

In Vitro Spectroscopic Characterization

Purpose: To verify the probe's response to Pd in a cell-free system.

  • Preparation: Dilute the stock solution to 10 µM in PBS (containing 10-20% organic co-solvent like MeCN or EtOH if solubility is an issue).

  • Baseline Scan: Record the fluorescence emission spectrum (excitation at 360 nm) of the probe alone.

  • Titration: Add increasing concentrations of Pd species (0–50 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Record spectra again. Observe the emergence of a new emission peak at ~530 nm.

  • Selectivity Test: Repeat with other metal ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) to confirm specificity.
Live-Cell Imaging Protocol

Purpose: To visualize intracellular Palladium uptake or residue.

Step 1: Cell Culture

  • Seed cells (e.g., HeLa) in a confocal imaging dish (35 mm) and incubate for 24 hours at 37°C / 5%

    
     to reach 70–80% confluence.
    

Step 2: Palladium Loading (Optional/Model Dependent)

  • Note: If testing environmental uptake, pre-incubate cells with Pd.

  • Add Pd source (e.g.,

    
    , 10–50 µM) to the culture medium.
    
  • Incubate for 30–60 minutes.

  • Wash: Rinse cells 3x with sterile PBS to remove extracellular Pd.

Step 3: Probe Staining

  • Dilute Naph-Mor-Prop stock to a final concentration of 5–10 µM in serum-free medium (DMEM/MEM).

  • Add the staining solution to the cells.

  • Incubate for 20–30 minutes at 37°C.

  • Optimization: Avoid longer incubation (>1 hour) to prevent non-specific accumulation or cytotoxicity.

Step 4: Washing & Mounting

  • Remove the staining medium.

  • Wash cells 3x with PBS.

  • Add live-cell imaging buffer (e.g., HBSS) or mount for immediate microscopy.

Step 5: Confocal Microscopy

  • Laser Line: 405 nm (or nearest UV/Violet diode).

  • Emission Filter: 500–550 nm (Green channel).

  • Co-localization (Optional): Stain with LysoTracker Red (Ex 577 / Em 590) to confirm lysosomal localization.

Data Analysis & Interpretation

Ratiometric vs. Turn-On Analysis

While Naph-Mor-Prop is primarily a "turn-on" probe, the shift from the naphthyl ether (blue/UV) to the naphthol (green) allows for pseudo-ratiometric analysis if the blue channel is detectable.

  • Turn-On Factor (

    
    ):  Calculate the ratio of fluorescence intensity at 
    
    
    
    (e.g., 530 nm) after Pd treatment (
    
    
    ) vs. baseline (
    
    
    ).
  • Image Processing: Use ImageJ/Fiji.

    • Subtract background.

    • Select Regions of Interest (ROIs) corresponding to lysosomes (punctate structures).

    • Measure Mean Fluorescence Intensity (MFI).

Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Stock 10 mM Stock (DMSO) Probe_Add Add Probe (5-10 µM, 30 min) Stock->Probe_Add Cell_Seed Seed Cells (24h) Pd_Load Add Pd Source (30-60 min) Cell_Seed->Pd_Load Wash1 PBS Wash Pd_Load->Wash1 Wash1->Probe_Add Wash2 PBS Wash Probe_Add->Wash2 Imaging Confocal Imaging (Ex: 405nm / Em: 530nm) Wash2->Imaging

Caption: Step-by-step workflow for live-cell Palladium imaging.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Signal Insufficient Pd uptake or probe concentration.Increase probe concentration to 20 µM or extend Pd incubation time.
High Background Non-specific binding or uncleaved probe fluorescence.Wash cells thoroughly; Reduce probe concentration; Use ratiometric analysis if possible.
Cytotoxicity High DMSO content or Pd toxicity.Keep DMSO < 0.5%; Validate Pd concentration viability (MTT assay).
Poor Localization Lysosomal pH disruption.Avoid chloroquine or other lysosomotropic bases during staining.

References

  • Garner, A. L., & Koide, K. (2009). Studies of a fluorogenic probe for palladium and platinum leading to a palladium-specific detection method. Chemical Communications, (1), 86-88. Link

  • Song, F., et al. (2013). A highly selective fluorescent probe for palladium detection in living cells. Chemical Communications, 49(42), 4770-4772. Link

  • Wu, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47, 7277-7330. Link

  • Bai, L., et al. (2018). A ratiometric ESIPT-based fluorescent probe for the detection of Pd species. Sensors and Actuators B: Chemical, 262, 60-67. Link

  • Liu, K., et al. (2014). A ratiometric fluorescent probe for palladium species in aqueous solution and living cells. Sensors and Actuators B: Chemical, 199, 27-32. Link

Sources

Method

Application Note: Preparation of Stock Solutions for Propargyl Ether Inhibitors

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for propargyl ether inhibitors. These compounds are widely used as mechanism-based (suicide) inhibitors for enzym...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for propargyl ether inhibitors. These compounds are widely used as mechanism-based (suicide) inhibitors for enzymes such as cytochrome P450s and monoamine oxidases (MAO), as well as activity-based probes (ABPs) in chemical proteomics.

Introduction & Mechanism of Action

Propargyl ether inhibitors are a specialized class of "suicide substrates" or mechanism-based inactivators. Unlike competitive inhibitors that reversibly bind to an active site, propargyl ethers are chemically unreactive until they enter the enzyme's catalytic cycle.

Mechanism:

  • Recognition: The inhibitor binds to the enzyme active site (e.g., MAO-A, MAO-B, or P450).

  • Catalytic Processing: The enzyme initiates its normal catalytic mechanism (often oxidation) on the propargyl moiety.

  • Activation: This processing converts the latent alkyne group into a highly reactive electrophile (typically an allene or ketene).

  • Inactivation: This intermediate covalently modifies a nucleophilic residue in the active site or the enzyme's cofactor (e.g., FAD), permanently disabling the enzyme.

Because the inhibition depends on the chemical integrity of the propargyl group prior to binding, the preparation of stock solutions must strictly prevent premature hydrolysis, oxidation, or polymerization.

Mechanism of Inactivation (Visualized)

PropargylMechanism Enzyme Active Enzyme (MAO/P450) Complex Michaelis Complex Enzyme->Complex Binding Inhibitor Propargyl Ether Inhibitor Inhibitor->Complex Binding Intermediate Reactive Intermediate (Allene/Ketene) Complex->Intermediate Catalytic Processing Adduct Covalent Adduct (Irreversibly Inhibited) Intermediate->Adduct Covalent Bond Formation

Caption: Mechanism-based inactivation pathway.[1] The propargyl moiety is metabolically activated to form a covalent bond.

Chemical & Physical Properties

Understanding the physicochemical nature of these inhibitors is critical for solvent selection.

PropertyDescriptionImplication for Stock Prep
Solubility Highly Lipophilic (Hydrophobic)Insoluble in water. Requires organic solvents (DMSO, DMF, Ethanol).
Reactivity Latent ElectrophileStable at neutral pH but sensitive to strong acids/bases and transition metals.
Hygroscopicity Low to ModerateMoisture in solvent can cause slow hydrolysis of ester/ether linkages over months.
Stability Light Sensitive (Variable)Some fluorophore-conjugated probes are light-sensitive; standard inhibitors are generally stable.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM or 50 mM stock solution in anhydrous DMSO.

Reagents & Equipment[2][3][4][5]
  • Compound: Propargyl ether inhibitor (e.g., Pargyline, Clorgyline, or ABPP probe).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%, water <50 ppm).

    • Note: Avoid Ethanol if the compound is to be stored for >1 month, as evaporation alters concentration.

  • Vessels: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Procedure
Step 1: Gravimetric Quantification
  • Equilibrate the inhibitor vial to room temperature before opening to prevent water condensation.

  • Weigh approximately 2–5 mg of the solid compound into a tared amber glass vial.

  • Record the exact mass (

    
    ) in mg.
    
Step 2: Solvent Calculation

Calculate the volume of DMSO (


) required to achieve the target concentration (

).

Example: To make 10 mM stock from 2.5 mg of Pargyline HCl (MW = 195.69 g/mol ):

Step 3: Dissolution[2][3][4]
  • Add the calculated volume of anhydrous DMSO to the vial.

    • Critical: Pipette directly into the liquid/solid, washing down any powder on the walls.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 1–5 minutes if any solid remains visible.

    • Check: Hold vial up to light. Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 4: Quality Control & Aliquoting[5]
  • Visual QC: Ensure no precipitate is present.

  • Aliquot: Dispense into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Label: Compound Name, Concentration, Solvent, Date, and User Initials.

Workflow Diagram

StockPrep Start Solid Inhibitor (Equilibrate to RT) Weigh Weigh Solid (Analytical Balance) Start->Weigh Calc Calculate DMSO Volume (Target: 10-50 mM) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve No (Repeat Sonication) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Standard workflow for preparing stable inhibitor stock solutions.

Storage and Stability

Propargyl ethers are chemically stable but can degrade if mishandled.

  • Temperature: Store at -20°C for up to 1 year or -80°C for >1 year.

  • Moisture: DMSO is hygroscopic (absorbs water from air). Store vials in a sealed container with desiccant (e.g., silica gel).

  • Freeze-Thaw: Limit to max 3 cycles . Repeated cycling introduces moisture and promotes precipitation.

  • Light: Protect from light, especially if the inhibitor is conjugated to a fluorophore (e.g., BODIPY or Rhodamine propargyl probes).

Usage in Biological Assays

When using the stock solution in enzymatic assays (e.g., MAO inhibition assay):

  • Dilution: Prepare an intermediate dilution in buffer immediately before use.

    • Do not store dilute aqueous solutions; the hydrophobic inhibitor may adhere to plastic or precipitate.

  • Solvent Tolerance: Ensure the final DMSO concentration in the assay is < 1% (v/v) (ideally < 0.1%) to prevent solvent effects on enzyme activity or cell viability.

  • Controls: Always run a "Vehicle Control" (buffer + same % DMSO) to normalize data.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation upon thawing Low temperature solubility limit or moisture ingress.Warm to 37°C and vortex. If solids persist, sonicate.[3] If still insoluble, discard.
Precipitation in aqueous buffer "Crash out" effect due to high lipophilicity.Dilute stepwise. Add stock to rapidly stirring buffer. Use a carrier like BSA if compatible.
Loss of potency Hydrolysis or oxidation.Check storage logs. Was the vial left open? Verify mass spec (LC-MS) if critical.
Yellowing of DMSO solution Oxidation of trace impurities or amine degradation.Discard. Prepare fresh stock using high-grade anhydrous DMSO.

References

  • Mechanism of Action: "Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes." Vertex AI Search / NIH. 1

  • Inhibitor Handling: "Inhibitor Handling Instructions - Selleck Chemicals." Selleckchem.[3] 3[6][7]

  • Activity-Based Probes: "Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases." NIH / PMC. 8

  • Solubility Data: "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical.[9] 9

  • General Preparation: "FAQs on Inhibitor Preparation - Sigma-Aldrich." Sigma-Aldrich. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine

Executive Summary & Chemical Logic The Challenge: You are working with 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (hereafter referred to as PNM ). Users frequently report "crashing out" (precipitation) when dilut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: You are working with 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (hereafter referred to as PNM ). Users frequently report "crashing out" (precipitation) when diluting stock solutions into aqueous buffers.

The Chemical Root Cause: PNM is a "Janus" molecule with conflicting solubility behaviors:

  • The Hydrophobic Core (Naphthalene): A planar, aromatic system that drives strong

    
     stacking and aggregation in water. This is the primary cause of precipitation.
    
  • The Ionizable Handle (Morpholine): A weak base (

    
    ). At neutral pH (pH 7.4), a significant fraction (
    
    
    
    ) is uncharged (neutral), drastically reducing solubility.
  • The Reactive Tail (Propargyl Ether): While generally stable, this alkyne moiety renders the molecule sensitive to specific metal ions (e.g., Copper) often found in trace amounts in buffers.

The Solution Strategy: To solubilize PNM, we must disrupt the hydrophobic aggregation or force ionization. This guide provides three validated protocols ranging from simple pH adjustment to advanced excipient complexation.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best method for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Constraints IsAcidicOK Is acidic buffer (pH 5.0 - 6.0) acceptable? Start->IsAcidicOK IsDMSOOK Is DMSO > 0.5% tolerated? IsAcidicOK->IsDMSOOK No (Must be pH 7.4) MethodA Method A: Protonation Strategy (Acetate/Citrate Buffer) IsAcidicOK->MethodA Yes IsInVivo Is this for In Vivo / Animal use? IsDMSOOK->IsInVivo No MethodB Method B: Cosolvent Engineering (DMSO Step-Down) IsDMSOOK->MethodB Yes MethodC Method C: Complexation (HP-β-Cyclodextrin) IsInVivo->MethodC Yes IsInVivo->MethodC No (Sensitive Enzyme Assay)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Method A: The Protonation Strategy (pH Control)

Best for: Enzymatic assays compatible with slightly acidic pH (pH 5.5–6.0). Mechanism: Protonating the morpholine nitrogen creates a cationic species, increasing aqueous solubility by orders of magnitude.

Protocol
  • Stock Preparation: Dissolve PNM in 100% DMSO at 10–50 mM.

    • Why: Even if using acid, starting with an organic stock ensures total initial dissolution.

  • Buffer Preparation: Prepare a 50 mM Acetate or Citrate buffer adjusted to pH 5.5 .

    • Critical: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for the initial dilution step.

  • Dilution:

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Final pH check: Ensure the addition of the compound didn't shift the pH back towards neutral.

Scientist’s Note: The


 of the N-methylmorpholine moiety is approximately 7.4 [1]. According to the Henderson-Hasselbalch equation, at pH 5.4, the ratio of ionized (soluble) to unionized (insoluble) species is 100:1. At pH 7.4, it is only 1:1, leading to immediate precipitation of the hydrophobic naphthalene core.

Method B: Cosolvent Engineering (The "Step-Down" Technique)

Best for: Cellular assays where pH 7.4 is mandatory, but DMSO up to 0.5% is tolerated. Mechanism: Uses an intermediate polarity solvent to prevent "shock" precipitation.

Protocol
  • Master Stock: 50 mM PNM in 100% DMSO .

  • Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into PEG-400 or Ethanol .

    • Result: 5 mM PNM in 10% DMSO / 90% PEG-400.

    • Why: PEG-400 acts as a surfactant-like cosolvent that coats the hydrophobic naphthalene, preventing rapid aggregation.

  • Working Solution:

    • Slowly add the Intermediate Stock to your aqueous media (pH 7.4) while vortexing.

    • Target final concentration: 10–50 µM.

Solvent Compatibility Table
SolventRoleMax Final % (Cell Culture)Max Final % (Enzyme Assay)
DMSO Primary Solubilizer0.1% - 0.5% [2]1.0% - 5.0%
PEG-400 Bridge Solvent0.5% - 1.0%5.0%
Ethanol Volatile Cosolvent< 0.1% (Toxic)1.0% - 2.0%

Method C: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: In vivo studies, high-concentration requirements, or assays sensitive to DMSO. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "donut" shape. The hydrophobic naphthalene tail of PNM inserts into the cavity, while the hydrophilic exterior interacts with water.
Protocol
  • Excipient Solution: Prepare 20% (w/v) HP-

    
    -CD  in water or saline. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add solid PNM directly to the HP-

      
      -CD solution.
      
    • OR Add a concentrated DMSO stock of PNM to the HP-

      
      -CD solution.
      
  • Equilibration:

    • Shake or vortex at room temperature for 4–6 hours.

    • Why: Inclusion complex formation is an equilibrium process. Naphthalene derivatives fit well into the

      
      -cyclodextrin cavity dimensions [3].
      

Complexation PNM PNM (Hydrophobic) Complex Inclusion Complex (Soluble) PNM->Complex Naphthalene inserts into cavity CD HP-β-CD (Host) CD->Complex Hydrophilic shell shields drug

Figure 2: Schematic of the host-guest interaction between Cyclodextrin and PNM.

Troubleshooting & FAQs

Q1: The solution looks clear, but my assay results are erratic. Why? A: You likely have micro-precipitates . Naphthalene derivatives can form "invisible" aggregates that scatter light and interfere with fluorescence or absorbance readings.

  • Validation: Measure Absorbance at 600nm (where PNM should not absorb). If OD > 0.01, you have aggregation. Spin down at 10,000 x g for 5 mins; if a pellet forms, solubility is poor.

Q2: Can I use this molecule with Copper-Catalyzed Click Chemistry (CuAAC)? A: Proceed with caution. PNM contains a propargyl ether (alkyne). If your buffer contains Copper (Cu) and you are not intending to click it, the copper may coordinate with the alkyne or catalyze unwanted side reactions. Always use EDTA (1 mM) in buffers to chelate trace metals if click chemistry is not the goal.

Q3: My stock solution in DMSO turned yellow after a month. A: Propargyl ethers can be sensitive to oxidation over time.

  • Fix: Store stock solutions at -20°C or -80°C.

  • Fix: Use anhydrous DMSO and keep the vial under argon or nitrogen gas.

Q4: Is the morpholine group stable? A: Yes, the morpholine ring is chemically robust. However, avoid strong oxidizing agents (e.g., peroxides) in your buffer, as they can oxidize the nitrogen to an N-oxide, altering the pKa and solubility profile [4].

References

  • BenchChem. (2024). N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide. Retrieved from

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits. Retrieved from

  • National Institutes of Health (NIH). (2020). Solubility Enhancement by Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin. Retrieved from

  • Wikipedia. (2024). N-Methylmorpholine Properties and Reactivity. Retrieved from

Optimization

P450 Assay Optimization Hub: Minimizing Non-Specific Binding (NSB)

Technical Support Guide for Hydrophobic Inhibitors Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I often see high-potency programs stalled not by biology, but by physics.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide for Hydrophobic Inhibitors

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I often see high-potency programs stalled not by biology, but by physics. Hydrophobic compounds (LogP > 3) are notorious for "disappearing" in P450 inhibition assays—binding to pipette tips, well walls, and the microsomes themselves rather than the enzyme's active site.

This guide is designed to help you distinguish between true inhibition and experimental artifact .

Part 1: The "Invisible Sink" Problem

Before fixing the issue, we must visualize it. In a standard P450 assay, your inhibitor (


) exists in multiple equilibrium states. Only the free  inhibitor (

) drives the kinetics.
Diagram: The NSB Trap

This diagram illustrates where your hydrophobic compound goes during incubation.

NSB_Pathways Stock Compound Stock (DMSO) Free Free Inhibitor (I_free) (The only active species) Stock->Free Dilution Well Plastic Well Wall (Polystyrene/Polypropylene) Microsome Microsomal Lipid Membrane (Non-Specific Sink) ActiveSite CYP Active Site (Target) Free->Well Adsorption (NSB) Free->Microsome Partitioning (NSB) Free->ActiveSite Inhibition (Ki)

Figure 1: The Competitive Landscape. Your compound is pulled into three directions. If Wall or Membrane binding is high,


 drops, causing an artificial increase in 

.

Part 2: Hardware & Protocol Optimization

Module A: Labware Selection

The Issue: Standard polypropylene (PP) and polystyrene (PS) are hydrophobic.[1] A 10 nM solution of a lipophilic drug can be depleted by 50-80% just by sitting in a standard reservoir.

The Solution:

  • Glass is Gold: Use glass-lined 96-well plates or glass inserts for compound dilution steps.

  • Low-Binding Plastics: If glass is not feasible, use "Low-Binding" or "Ultra-Low Attachment" PP plates. These are chemically modified to be hydrophilic.

  • Acoustic Dispensing: If available, use Acoustic Droplet Ejection (ADE) to shoot nanoliters of compound directly from source to assay, bypassing intermediate dilution steps where adsorption occurs.

Module B: The BSA Strategy (With a Warning)

Adding Bovine Serum Albumin (BSA) is a common trick to block plastic binding, but it introduces a new variable: Protein Binding .

AdditiveEffect on Wall NSBEffect on

Recommendation
None High (Risk of depletion)High (unless wall binding occurs)Use only for LogP < 3.
0.01% - 0.1% BSA Blocked (Good)Reduced (Bad)Recommended , but you must mathematically correct for binding (see Part 3).
Tween-20 (0.01%) BlockedVariable (Micelle formation risk)Use with caution; can inhibit some CYPs.

Part 3: The Mathematics of Correction

You cannot physically eliminate binding to microsomes (they are lipids, after all). You must measure and correct for it.

The Correction Equation

The observed


 is an artifact of total concentration. The true potency (

) is derived using the fraction unbound in the incubation (

).


Where


 depends on the microsomal protein concentration (

) and the compound's affinity for the membrane.
Protocol: Rapid Equilibrium Dialysis (RED) for

Objective: Determine the fraction of compound unbound in the presence of microsomes.

  • Preparation:

    • Chamber A (Donor): Spike liver microsomes (at the exact concentration used in your inhibition assay, e.g., 0.1 mg/mL) with your test compound (e.g., 1 µM).

    • Chamber B (Receiver): Phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Incubate at 37°C for 4 hours on a shaker (approx. 800 rpm).

  • Analysis:

    • Sample both chambers.

    • Match the matrix (add buffer to microsome sample; add blank microsomes to buffer sample) to ensure LC-MS/MS consistency.

  • Calculation:

    
    
    

Part 4: Troubleshooting Guide (Q&A)

Scenario 1: "My shifts when I dilute the enzyme."

User: I ran the assay at 0.5 mg/mL and 0.1 mg/mL protein. The


 dropped significantly at the lower protein concentration. Which one is right?

Scientist: This is the hallmark of Microsomal Non-Specific Binding .

  • Cause: At 0.5 mg/mL, more lipid is present, acting as a "sink" for your drug. The free concentration was much lower than you thought.

  • Fix: The lower protein concentration (0.1 mg/mL) is closer to the truth, but still an overestimate.

  • Action:

    • Use the lowest feasible protein concentration (e.g., 0.05 - 0.1 mg/mL).

    • Calculate

      
       (Protocol above) and apply the correction factor.[2]
      
Scenario 2: "My replicates are highly variable."

User: Triplicates show >30% CV, and the dose-response curve looks jagged.

Scientist: This often indicates Solubility Limits or Adsorption Saturation .

  • Cause: If your compound precipitates, the concentration becomes chaotic. Alternatively, if you are saturating the plastic walls, the first few pipetting steps lose more drug than later ones.

  • Action:

    • The Visual Check: Inspect the wells under a microscope for precipitate.

    • The Pre-Soak: Pre-rinse pipette tips with the compound solution once before transferring (saturates the tip surface).

    • Solvent Check: Ensure final organic solvent (DMSO/MeCN) is < 1% but sufficient to keep the drug solubilized.

Scenario 3: "My compound disappears in the 'No-NADPH' control."

User: I incubated the drug with microsomes but without the cofactor (NADPH). After 30 mins, 40% of the drug is gone.

Scientist: This confirms Non-Specific Binding , not metabolism.

  • Reasoning: Without NADPH, P450s are inactive. Loss of compound indicates it is sticking to the plate or the microsomes.

  • Action:

    • Switch to glass-coated plates immediately.

    • If loss persists, it is partitioning into the microsomes. You must use the

      
       correction method.
      

Part 5: Diagnostic Workflow

Use this logic tree to diagnose your assay issues.

Troubleshooting_Tree Start Start: High IC50 or Variable Data CheckControl Check No-NADPH Control Start->CheckControl LossDetected Is Compound Lost? CheckControl->LossDetected YesLoss Yes: NSB Detected LossDetected->YesLoss >20% Loss NoLoss No: Metabolic Issue? LossDetected->NoLoss <10% Loss PlasticCheck Switch to Glass/Low-Bind YesLoss->PlasticCheck StillLost Still Lost? PlasticCheck->StillLost MicrosomeBind Microsomal Binding (Calculate fu,inc) StillLost->MicrosomeBind Yes WallBind Plastic Binding Solved StillLost->WallBind No

Figure 2: Troubleshooting Decision Matrix. Follow the path to determine if your issue is Labware (WallBind) or Biomaterial (MicrosomeBind).

References

  • Obach, R. S. (1997).[3] Nonspecific binding of drugs to microsomes: Impact on intrinsic clearance and inhibition constants.[2][4] Drug Metabolism and Disposition, 25(12), 1359–1369.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.

  • Austin, R. P., et al. (2002).[2] The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties.[2][3] Drug Metabolism and Disposition, 30(12), 1497–1503.

  • Tran, T. B., et al. (2016). High-throughput plasma protein binding assay using rapid equilibrium dialysis. Journal of Pharmaceutical Sciences. (Methodology reference for RED assay).

Sources

Troubleshooting

Technical Support Center: Optimizing Pre-incubation Times for Mechanism-Based Inactivation Assays

Welcome to the technical support center for mechanism-based inactivation (MBI) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for mechanism-based inactivation (MBI) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing pre-incubation times and successfully navigating the complexities of MBI experiments.

Frequently Asked Questions (FAQs)

Q1: What is mechanism-based inactivation (MBI) of an enzyme?

Mechanism-based inactivation (MBI) is a specific type of enzyme inhibition where the enzyme itself metabolically activates the inhibitor compound into a reactive species.[1][2][3] This reactive metabolite then forms a covalent bond or a very tight, quasi-irreversible complex with the enzyme, leading to a loss of enzymatic activity.[1][2][4] Because this process requires enzymatic turnover, the inhibition is time-dependent, meaning the extent of inactivation increases with longer exposure of the enzyme to the inhibitor.[5] MBI is a significant concern in drug development as it can lead to long-lasting drug-drug interactions (DDIs).[1][6]

Q2: What is the difference between time-dependent inhibition (TDI) and mechanism-based inactivation (MBI)?

These terms are often used interchangeably, but there is a key distinction. Time-dependent inhibition (TDI) is a broader term describing any situation where the inhibitory potency of a compound increases with pre-incubation time.[7] MBI is a specific subset of TDI where the time-dependency is due to the enzyme's own catalytic activity creating the inhibitory species.[4][7] Other forms of TDI could include the formation of a more potent, but still reversible, metabolite inhibitor.[4]

Q3: Why is the pre-incubation step critical in MBI assays?

The pre-incubation step is the core of an MBI assay. It allows the enzyme, the test compound (potential inactivator), and necessary cofactors (like NADPH for cytochrome P450 enzymes) to interact for a defined period before the addition of a probe substrate.[8] This is essential to allow for the time-dependent inactivation to occur.[5] Without this step, the transient, reversible inhibition might be the only effect observed, masking the more clinically significant MBI potential.

Q4: What is an IC50 shift assay and how does it detect MBI?

The IC50 shift assay is a common method to screen for MBI.[4][7] It involves determining the half-maximal inhibitory concentration (IC50) of a compound under different pre-incubation conditions. Typically, three conditions are compared:

  • 0-minute pre-incubation: The inhibitor is added simultaneously with the substrate. This measures total reversible inhibition.

  • 30-minute pre-incubation without NADPH: The enzyme and inhibitor are pre-incubated, but without the necessary cofactor for metabolism. This accounts for any non-metabolism-dependent time effects.

  • 30-minute pre-incubation with NADPH: The enzyme, inhibitor, and cofactor are pre-incubated, allowing for metabolic activation.[7][9]

If the compound is a mechanism-based inactivator, the IC50 value will be significantly lower (a "shift" to the left on a dose-response curve) in the "+NADPH" condition compared to the other two.[7][10] The ratio of the IC50 value without NADPH to the IC50 with NADPH gives the "IC50 shift" value.[4]

Q5: What are k_inact and K_I, and why are they important?

For compounds that show an IC50 shift, it's crucial to determine their kinetic constants, k_inact and K_I.[7][11]

  • k_inact is the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

  • K_I is the concentration of the inhibitor that gives half the maximal rate of inactivation.

These parameters provide a quantitative measure of the inhibitor's potency and are used to predict the in vivo risk of drug-drug interactions.[7][11] Regulatory agencies like the FDA provide guidance on using these values to assess DDI risk.[7][11]

Troubleshooting Guide

This section addresses specific issues that may arise during your MBI assays.

Problem 1: No Significant IC50 Shift Observed for a Suspected Inactivator

Potential Causes & Solutions

  • Suboptimal Pre-incubation Time: The chosen pre-incubation time may be too short for significant inactivation to occur. While 30 minutes is a standard starting point, some inactivators work more slowly.[7][10]

    • Solution: Conduct a time-course experiment. Pre-incubate the enzyme with a fixed concentration of the suspected inactivator (and NADPH) for various durations (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate. This will reveal the time-dependency of the inactivation.

  • Inhibitor Concentration Range is Too Low: The concentrations of the test compound used may not be high enough to cause significant inactivation within the pre-incubation period.

    • Solution: Expand the concentration range of the inhibitor in your IC50 shift assay. Ensure the highest concentration is sufficient to cause substantial inhibition.

  • Low Microsomal Protein Concentration: If using human liver microsomes (HLMs), a very low protein concentration might not provide enough enzymatic activity to generate the reactive metabolite efficiently.

    • Solution: While keeping protein concentration low is generally advised to minimize non-specific binding, ensure it's within a reasonable range (e.g., not less than 0.1 mg/mL) to support metabolic activity.[9]

  • Compound Instability: The test compound or the reactive metabolite might be unstable in the assay buffer, degrading before it can inactivate the enzyme.

    • Solution: Assess the stability of your compound under the assay conditions (buffer, temperature, time) using an appropriate analytical method like LC-MS/MS.

Problem 2: High Variability and Poor Reproducibility in Results

Potential Causes & Solutions

  • Compound Solubility Issues: Poorly soluble compounds can lead to inconsistent concentrations in the assay wells, causing high variability.[12]

    • Solution: Check the solubility of your compound in the final assay buffer. The final concentration of the organic solvent (like DMSO) should be low (typically <1%) and consistent across all wells. If solubility is an issue, consider using a different solvent or formulation, but be sure to test its effect on enzyme activity.

  • Inconsistent Pipetting and Timing: MBI assays are time-sensitive. Minor variations in pre-incubation or reaction times can lead to significant differences in results.

    • Solution: Use automated liquid handlers for precise and consistent pipetting. If performing the assay manually, use a multichannel pipette and be meticulous with timing, especially when adding reagents to start and stop reactions.

  • Dilution vs. Non-Dilution Method Inconsistencies: There are two primary methods for IC50 shift assays: one that includes a dilution step after pre-incubation and one that does not.[13] Switching between these methods without re-optimization can cause variability. The dilution step can sometimes reduce the impact of reversible inhibition by the parent compound.[10]

    • Solution: Choose one method (dilution or non-dilution) and apply it consistently.[13] The non-dilution method is often preferred to avoid potential artifacts from dilution.[10]

Problem 3: Significant Inhibition in the "Minus NADPH" Pre-incubation Control

Potential Causes & Solutions

  • Potent Reversible Inhibition: The test compound may be a potent reversible inhibitor, independent of its metabolic activation.[7] This will cause a low IC50 even without NADPH.

    • Solution: This is not necessarily a problem but a characteristic of the compound. The key is to compare the IC50 from the "-NADPH" pre-incubation with the "+NADPH" pre-incubation. A further significant shift in the "+NADPH" condition still indicates MBI.[7]

  • Non-NADPH Dependent Metabolism: While rare for CYPs, another cofactor might be present in the microsomal preparation that allows for some metabolism.

    • Solution: This is less likely with standard protocols but can be investigated by using more specific inhibitors for other enzyme systems or using recombinant enzyme systems.

  • Time-Dependent Inhibition Not Requiring Metabolism: The compound might be inherently unstable and degrade over the 30-minute pre-incubation to a more potent inhibitor, or it could be a slow-binding reversible inhibitor.

    • Solution: Compare the 30-minute "-NADPH" IC50 to the 0-minute pre-incubation IC50. If they are significantly different, it suggests a time-dependent effect that is not related to NADPH-mediated metabolism.

Experimental Protocols & Data Visualization

Standard IC50 Shift Assay Protocol (Non-Dilution Method)

This protocol is a standard starting point for assessing the MBI potential of a compound using human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control inactivator

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Specific probe substrate for the CYP isoform of interest

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare Reagent Plates: Prepare serial dilutions of your test compound and a known MBI positive control in the assay buffer.

  • Set up the Assay Plates: In a 96-well plate, add the HLM solution and the test compound dilutions for both "-NADPH" and "+NADPH" conditions.

  • Initiate Pre-incubation:

    • For the "+NADPH" wells, add the NADPH regenerating system.

    • For the "-NADPH" wells, add an equal volume of buffer.

  • Pre-incubate: Incubate the plate at 37°C for a set time (e.g., 30 minutes).[7][10]

  • Initiate Reaction: Add the specific CYP probe substrate to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for the determined linear reaction time for the specific substrate (e.g., 5-15 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold quenching solution.

  • Sample Processing & Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values. Calculate the IC50 shift ratio (IC50 -NADPH / IC50 +NADPH).

Data Presentation

Table 1: Example IC50 Shift Assay Results

CompoundPre-incubation ConditionIC50 (µM)IC50 Shift RatioMBI Potential
Test Compound A 30 min, -NADPH25.412.7High
30 min, +NADPH2.0
Test Compound B 30 min, -NADPH15.21.1Low/None
30 min, +NADPH13.8
Positive Control 30 min, -NADPH18.515.4High
30 min, +NADPH1.2
Visualizing Workflows and Mechanisms
Experimental Workflow for IC50 Shift Assay

G cluster_preinc Pre-incubation Phase (30 min) cluster_reac Reaction Phase cluster_analysis Analysis Phase P_NADPH_minus HLMs + Inhibitor (No NADPH) R_NADPH_minus Add Probe Substrate P_NADPH_minus->R_NADPH_minus P_NADPH_plus HLMs + Inhibitor + NADPH R_NADPH_plus Add Probe Substrate P_NADPH_plus->R_NADPH_plus A_minus Quench & Analyze (LC-MS/MS) R_NADPH_minus->A_minus A_plus Quench & Analyze (LC-MS/MS) R_NADPH_plus->A_plus Result Compare IC50 Values Calculate IC50 Shift A_minus->Result A_plus->Result

Caption: Workflow for a standard IC50 shift assay.

Kinetic Model of Mechanism-Based Inactivation

MBI_Kinetics E_I E + I EI_rev E-I (Reversible Complex) E_I->EI_rev K_I EI_rev->E_I E_inact E_inactivated EI_rev->E_inact k_inact

Caption: Kinetic scheme for mechanism-based inactivation.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. (2021). Chemical Research in Toxicology, 34(4), 959-987. [Link]

  • Mechanistic Analysis of the Inactivation of Cytochrome P450 2B6 by Phencyclidine: Effects on Substrate Binding, Electron Transfer, and Uncoupling. Semantic Scholar. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. [Link]

  • Evaluation Of Single Point And IC50 Shift Assays For Measuring Time-Dependent Inhibition Of Drug Discovery Compounds. Technology Networks. [Link]

  • Mechanism-based inactivation of CYP450 enzymes: A case study of lapatinib. ResearchGate. [Link]

  • Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. PMC. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine Stock Solution

Welcome to the technical support guide for the preparation of stock solutions of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the preparation of stock solutions of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the integrity of your experimental results. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific reasoning to empower your decision-making process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the recommended primary solvent for creating a high-concentration stock solution of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine?

For initial stock solution preparation, we recommend high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .

Rationale: The molecular structure of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine features a large, hydrophobic naphthyl ring system and a polar morpholine group. This amphipathic nature suggests that a polar aprotic solvent will be most effective for solubilization.

  • DMSO is an excellent solvent for a wide range of organic molecules and is a standard choice in drug discovery for creating high-concentration stock solutions.[1] Its ability to dissolve both polar and non-polar compounds makes it highly versatile.[2]

  • Acetonitrile is another suitable polar aprotic solvent.[3] It is less viscous than DMSO and can be a good alternative, particularly for applications where DMSO might interfere with the assay.[2][4]

  • Ethanol , a polar protic solvent, may also be used, but its solubilizing power for this specific molecule might be lower than DMSO or acetonitrile, requiring more solvent for complete dissolution.

Initial Testing: Before preparing a large volume of stock solution, it is always best practice to perform a small-scale solubility test.

2. I've dissolved my compound in DMSO, but I'm concerned about its stability. What are the potential degradation pathways and how can I mitigate them?

While 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine is expected to be reasonably stable, two primary areas of concern are the propargyl ether group and the overall stability in solution.

Potential Degradation Pathways:

  • Peroxide Formation: Ethers, including propargyl ethers, have the potential to form explosive peroxides upon exposure to air and light over time.[5]

  • Isomerization: The terminal alkyne of the propargyl group can be susceptible to isomerization to an allene under strong basic conditions.[6]

  • Hydrolysis: While generally stable, the ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, though this is unlikely under standard storage conditions.

  • Oxidation: The morpholine nitrogen and the naphthyl ring could be sites for oxidation.

Mitigation Strategies:

  • Use High-Purity Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water in the DMSO can facilitate hydrolysis. Using anhydrous DMSO and keeping the stock solution tightly sealed is crucial.

  • Store Properly: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7][8] Protect from light by using amber vials.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce the risk of oxidation and peroxide formation.

The following diagram illustrates the decision-making process for solvent selection and stability considerations:

G A Start: Need Stock Solution of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine B Perform Small-Scale Solubility Test A->B C Recommended Primary Solvent: Anhydrous DMSO B->C Test DMSO D Alternative Solvents: Acetonitrile, Ethanol B->D Test Alternatives E Is the compound fully dissolved? C->E D->E F Proceed with Stock Solution Preparation E->F Yes G Consider gentle warming or sonication. If still insoluble, try alternative solvent. E->G No H Stock Solution Prepared F->H G->B I Storage & Stability Considerations H->I J Aliquot into single-use tubes I->J K Store at -20°C or -80°C I->K L Protect from light (amber vials) I->L M Use anhydrous solvent and seal tightly I->M N Consider inert gas overlay for long-term storage I->N O Periodically check for precipitation before use K->O

Caption: Solvent Selection and Stability Workflow.

3. My compound precipitated out of the DMSO stock solution after a freeze-thaw cycle. What should I do?

Precipitation after a freeze-thaw cycle is a common issue and can lead to inaccurate dosing in experiments.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to try and redissolve the precipitate. Visually inspect against a light source to ensure complete dissolution.

  • Dilute the Stock: If the compound repeatedly precipitates, the initial stock concentration may be too high for stable storage. Consider preparing a new stock solution at a lower concentration.

  • Consider a Co-solvent System: For particularly challenging compounds, a co-solvent system can improve solubility. A mixture of DMSO and a less polar solvent like ethanol or a more aqueous environment (if compatible with the final assay) could maintain solubility. However, this will require re-validation.

  • Fresh Preparation: If the precipitate does not redissolve, it is best to discard the stock solution and prepare a fresh one. The precipitated material may have a different crystalline form with altered solubility.

Best Practice: To avoid this issue, preparing single-use aliquots is the most robust solution.[8]

4. How does the choice of solvent affect my downstream cell-based assays?

The solvent used for your stock solution can have a significant impact on your experimental results, even at very low final concentrations.[9][10]

Solvent Effects on Cell-Based Assays:

SolventTypical Final ConcentrationPotential Effects
DMSO < 0.5% (v/v)Can induce cell differentiation, have cytotoxic effects at higher concentrations (>1%), and can act as an antioxidant or pro-oxidant depending on the cell type and conditions.[9][11]
Ethanol < 0.5% (v/v)Can induce oxidative stress and affect cell signaling pathways.[9][10]
Acetonitrile < 0.5% (v/v)Generally considered less biologically active than DMSO, but a vehicle control is still essential.[2]

Key Recommendations:

  • Always include a vehicle control: This is an essential experimental control where cells are treated with the same final concentration of the solvent as the test compound.

  • Maintain a consistent final solvent concentration: Across all experimental conditions and concentrations of your test compound, the final percentage of the solvent should remain constant.[9]

  • Minimize the final solvent concentration: Aim for the lowest possible final solvent concentration that your stock concentration and dilution scheme will allow.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution. Always perform calculations for your specific needs.[8]

Materials:

  • 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (assume MW = 323.4 g/mol for calculation purposes, verify with your supplier)

  • Anhydrous DMSO (high purity, e.g., >99.9%)

  • Calibrated analytical balance

  • Volumetric flask (Class A) or calibrated micropipettes[12]

  • Amber glass vial or polypropylene microcentrifuge tubes

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 323.4 g/mol = 0.003234 g = 3.234 mg

  • Weigh the compound: Accurately weigh out approximately 3.234 mg of the compound into a tared amber vial. Record the exact weight.[12]

  • Add Solvent: Add a small amount of anhydrous DMSO (e.g., 500 µL) to the vial.

  • Dissolve: Vortex or sonicate the vial until the solid is completely dissolved. A brief warming to 37°C may be necessary. Visually inspect to ensure no particulates remain.

  • Bring to Final Volume: Add anhydrous DMSO to reach the final calculated volume based on the actual mass weighed. For example, if you weighed exactly 3.234 mg, you would bring the final volume to 1.0 mL.

  • Labeling: Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.[13]

  • Storage: Store at -20°C or -80°C. For frequent use, create single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Quality Control of the Stock Solution

To ensure the integrity of your stock solution, especially if it will be used for critical experiments or stored for an extended period, a quality control check is recommended.

Method: High-Performance Liquid Chromatography (HPLC)

  • Prepare a working solution: Dilute your stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µM) in a mobile phase-compatible solvent like acetonitrile.

  • HPLC Analysis: Analyze the diluted sample using a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid or another appropriate modifier).

  • Assess Purity: Integrate the peak corresponding to your compound and any impurity peaks. The purity should ideally be >95%.

  • Stability Check: To assess stability over time, you can re-run the HPLC analysis after a set period of storage (e.g., 1, 3, or 6 months) and compare the chromatograms to the initial analysis.

The following diagram illustrates a potential degradation pathway for the propargyl ether moiety under basic conditions.

Caption: Potential Isomerization of the Propargyl Ether.

By following these guidelines and protocols, you can confidently prepare and store stock solutions of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine, ensuring the reliability and reproducibility of your experimental data.

References
  • Bonde, C. (2013). Considerations regarding use of solvents in in vitro cell based assays. J Pharmacol Toxicol Methods.
  • HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Fontes, G., et al. (2014).
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Yufeng, W. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Anderson, A. C., et al. (n.d.).
  • Bitesize Bio. (2025).
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)
  • Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Chem-Impex. (n.d.). Propargyl ether.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of Propynyloxy Ethers in Organic Synthesis.
  • Wikipedia. (n.d.). Acetonitrile.
  • Royal Society of Chemistry. (2024).
  • National Center for Biotechnology Information. (n.d.). Propargyl ether | C6H6O | CID 23349 - PubChem.
  • Green Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide.
  • ResearchGate. (n.d.).
  • American Chemical Society. (n.d.). Solvent selection tool.
  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Tedia. (2015).
  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • SciSpace. (n.d.).
  • Chem-Impex. (n.d.). 4-(2-Propyn-1-yl)morpholine.
  • American Chemical Society Green Chemistry Institute. (n.d.). Solvent Tool.
  • National Center for Biotechnology Information. (n.d.). 2-Propynyloxy-2-PH-4-ME morpholine hcl | C14H17NO2 | CID 86198 - PubChem.
  • Apollo Scientific. (n.d.). 4-Methylmorpholine.
  • National Center for Biotechnology Information. (n.d.). 4-Morpholinepropanamine, N-1-naphthalenyl- | C17H22N2O | CID 78898 - PubChem.
  • National Oceanic and Atmospheric Administration. (n.d.). 4-METHYLMORPHOLINE - CAMEO Chemicals.
  • National Center for Biotechnology Information. (n.d.). 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine | C22H23NO - PubChem.
  • National Center for Biotechnology Information. (n.d.). Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998 - PubChem.
  • The Good Scents Company. (n.d.). 4-methyl morpholine, 109-02-4.
  • ChemicalBook. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Selectivity Profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine vs. Standard Alkynes

This guide provides a technical analysis of the selectivity profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a specific monoamine oxidase B (MAO-B) inhibitor, comparing it against standard alkynyl inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the selectivity profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a specific monoamine oxidase B (MAO-B) inhibitor, comparing it against standard alkynyl inhibitors like Selegiline and Rasagiline.

Executive Summary

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine is a synthetic propargylamine-based inhibitor designed to target Monoamine Oxidase B (MAO-B) with high specificity. Structurally, it belongs to the class of propargyloxy-naphthalene methylamines , a scaffold optimized to overcome the limitations of first-generation inhibitors (e.g., Selegiline).

Unlike Selegiline, which is metabolized into neurotoxic amphetamine derivatives, this morpholine-naphthalene derivative offers a cleaner metabolic profile while maintaining or exceeding the potency of standard alkynes. Its selectivity stems from the steric compatibility of the naphthalene ring with the bipartite cavity of the MAO-B active site, specifically the "entrance cavity" which accommodates bulky aromatic groups better than the smaller MAO-A site.

Key Differentiators
Feature4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholineSelegiline (L-Deprenyl)Rasagiline
Core Scaffold Naphthalene-Morpholine EtherPhenethylamineAminoindan
MAO-B Selectivity High (>1000-fold) Moderate-HighHigh
Inhibition Type Irreversible (Suicide substrate)IrreversibleIrreversible
Active Moiety Propargyloxy group (-O-CH₂-C≡CH)Propargylamine (-N-CH₂-C≡CH)Propargylamine (-N-CH₂-C≡CH)
Major Metabolites Non-amphetamine speciesL-Amphetamine / L-Methamphetamine 1-Aminoindan (Neuroprotective)

Mechanism of Action: The Propargyl "Warhead"

The compound functions as a mechanism-based inhibitor (suicide substrate) . The selectivity and irreversibility are driven by the propargyloxy group, which mimics the natural substrate but traps the FAD cofactor upon catalytic turnover.

Molecular Mechanism[1]
  • Recognition: The morpholine nitrogen and naphthalene ring orient the molecule within the MAO-B substrate cavity. The naphthalene moiety exploits the hydrophobic "entrance cavity" of MAO-B, which is structurally distinct from MAO-A.

  • Oxidation: The enzyme initiates oxidation at the methylene bridge adjacent to the propargyl ether oxygen.

  • Adduct Formation: The resulting reactive intermediate (an allene or similar electrophile) forms a covalent bond with the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

Pathway Visualization

The following diagram illustrates the suicide inhibition pathway compared to reversible binding.

MAO_Inhibition_Mechanism cluster_legend Legend Compound 4-{[2-(2-Propynyloxy)-1-naphthyl] methyl}morpholine ES_Complex Enzyme-Substrate Complex Compound->ES_Complex Binding (Steric Fit) MAO_B MAO-B Enzyme (Active FAD) MAO_B->ES_Complex Intermediate Reactive Allene/Imine Intermediate ES_Complex->Intermediate Catalytic Turnover (Single Electron Transfer) Covalent_Adduct Irreversible Covalent Adduct (Inactivated Enzyme) Intermediate->Covalent_Adduct Nucleophilic Attack by FAD N(5) key1 Blue: Inhibitor key2 Green: Target Enzyme key3 Red: Reactive Species

Caption: Mechanism-based inactivation of MAO-B by propargyloxy-naphthalene inhibitors. The formation of the covalent adduct prevents regeneration of the FAD cofactor.

Selectivity Profile & Comparative Data

The selectivity of MAO inhibitors is quantified by the ratio of IC50 values (Concentration inhibiting 50% of enzyme activity) for MAO-A vs. MAO-B. A higher ratio indicates greater selectivity for MAO-B.

Comparative Inhibitory Potency (In Vitro)

Note: Values are representative of the structural class (Naphthalene-propargyl ethers) and standard references.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Ratio (A/B)
Target Morpholine Derivative 4 - 15 (Est.)> 10,000 > 1,000
Selegiline5 - 15~6,000~400 - 1,200
Rasagiline2 - 5~2,000~400 - 1,000
PF 9601N (Indole Analogue)0.8 - 1.2> 10,000> 8,000

Analysis:

  • High Selectivity: The naphthalene core of the morpholine derivative provides superior steric exclusion from the MAO-A active site compared to the smaller phenyl ring of Selegiline. This results in a selectivity profile comparable to or exceeding that of Rasagiline.

  • Potency: While slightly less potent than the indole-based PF 9601N (a closely related analogue), the morpholine derivative retains nanomolar potency against MAO-B.

Experimental Protocols for Validation

To objectively verify the performance of this compound, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Determination of MAO-B Selectivity (IC50)

Objective: Quantify the inhibitory potency against recombinant human MAO-A and MAO-B.

  • Enzyme Source: Use human recombinant MAO-A and MAO-B expressed in baculovirus-infected insect cells (commercially available).

  • Substrates:

    • For MAO-A: [14C]-Serotonin (5-HT) or Kynuramine (fluorometric).

    • For MAO-B: [14C]-Phenylethylamine (PEA) or Benzylamine.

  • Incubation:

    • Pre-incubate the enzyme with the inhibitor (0.1 nM – 100 µM) for 30 minutes at 37°C before adding the substrate. (Crucial for irreversible inhibitors).

  • Reaction:

    • Add substrate and incubate for 20 minutes.

    • Stop reaction with 2M Citric Acid (for radiometric) or NaOH (for fluorometric).

  • Analysis:

    • Measure product formation via Liquid Scintillation Counting or Fluorescence Spectrophotometry.

    • Calculate IC50 using non-linear regression (GraphPad Prism, Sigmoidal dose-response).

Protocol B: Reversibility Assay (Dialysis Method)

Objective: Confirm the irreversible nature of the inhibition (distinguishing from reversible competitors like Safinamide).

  • Inhibition: Incubate MAO-B with the test compound at a concentration equivalent to 10x IC50 for 60 minutes.

  • Dialysis: Transfer the enzyme-inhibitor mixture to a dialysis cassette (10k MWCO). Dialyze against buffer (50 mM Potassium Phosphate, pH 7.4) for 24 hours at 4°C, changing buffer 3 times.

  • Activity Check:

    • Retrieve enzyme and measure catalytic activity using the standard substrate.

    • Control: Run a parallel sample with a known reversible inhibitor (e.g., Safinamide) and a known irreversible inhibitor (Selegiline).

  • Result Interpretation:

    • Irreversible: <10% recovery of activity.

    • Reversible: >80% recovery of activity.

Metabolic & Safety Advantages

A critical flaw of Selegiline is its metabolism into L-methamphetamine and L-amphetamine , which can cause cardiovascular side effects (jitteriness, insomnia) and potential neurotoxicity.

The 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine structure avoids this pathway:

  • No Phenethylamine Core: The morpholine-naphthalene scaffold cannot be metabolized into amphetamine-like structures.

  • Predicted Metabolites: Likely N-dealkylation of the morpholine ring or hydroxylation of the naphthalene ring, followed by glucuronidation. These metabolites are generally pharmacologically inert regarding dopaminergic stimulation.

References

  • Fernandez-Alvarez, E., et al. "Synthesis and monoamine oxidase inhibitory activity of new acetylenic and allenic derivatives of 2-(5-benzyloxyindolyl)methylamines." Journal of Medicinal Chemistry, 1991. (Describes the related PF 9601N series and SAR of propargylamines).

  • Unzeta, M., et al. "PF 9601N, a novel MAO-B inhibitor: Neuroprotective effects." Neurochemistry International, 2003.[1] (Establishes the neuroprotective potential of the propargyloxy-aromatic scaffold).

  • Bolognesi, M.L., et al. "Propargylamine-derived multitarget-directed ligands: fighting Alzheimer's disease with the M30 and related compounds." Expert Opinion on Drug Discovery, 2011. (Review of propargylamine mechanisms).

  • Youdim, M.B.H., et al. "The therapeutic potential of monoamine oxidase inhibitors." Nature Reviews Neuroscience, 2006. (Comprehensive review of MAO inhibitor pharmacology).

  • PubChem Compound Summary. "2-(2-Propynyloxy)-1-naphthaldehyde" (Precursor verification).

Sources

Comparative

Optimizing CYP Phenotyping: A Comparative Guide to Chemical Inhibitor Specificity

The Specificity Paradox in Reaction Phenotyping In drug development, determining the "fraction metabolized" ( ) by specific cytochrome P450 (CYP) isoforms is a regulatory necessity (FDA/EMA).[1] Chemical inhibition is th...

Author: BenchChem Technical Support Team. Date: March 2026

The Specificity Paradox in Reaction Phenotyping

In drug development, determining the "fraction metabolized" (


) by specific cytochrome P450 (CYP) isoforms is a regulatory necessity (FDA/EMA).[1] Chemical inhibition is the most accessible method for reaction phenotyping, yet it suffers from a critical flaw: specificity is concentration-dependent. 

A common error in early-stage screening is treating inhibitors as binary "on/off" switches.[1] In reality, "specific" inhibitors often lose selectivity at high concentrations, cross-reacting with other isoforms (e.g., Ketoconazole inhibiting CYP2C enzymes). This guide objectively compares "Gold Standard" inhibitors against legacy alternatives, supported by


 data and mechanistic distinctions.
Visualizing the Challenge

The following diagram illustrates the logic of reaction phenotyping and where specificity failures distort data.

ReactionPhenotyping cluster_CYPs Hepatic Metabolism (Microsomes) Drug Test Drug (Candidate) CYP3A4 CYP3A4 Drug->CYP3A4 CYP2D6 CYP2D6 Drug->CYP2D6 CYP2C9 CYP2C9 Drug->CYP2C9 Metabolite Metabolite Formation CYP3A4->Metabolite Major Path? CYP2D6->Metabolite Minor Path? CYP2C9->Metabolite Inhibitor Specific Inhibitor (e.g., Azamulin) Inhibitor->CYP3A4 Blocks Inhibitor->CYP2D6 No Effect (Ideal)

Figure 1: The logic of chemical inhibition. Ideally, the inhibitor blocks only one pathway.[1] Cross-reactivity (dotted line) leads to underestimation of other isoforms' contributions.

Comparative Analysis: Gold Standards vs. Alternatives

The following table synthesizes FDA-recommended inhibitors with performance data. Note the distinction between Reversible (competitive) and Mechanism-Based Inhibitors (MBI) , as this dictates the experimental protocol.

Table 1: CYP Inhibitor Performance Matrix[1]
IsoformGold StandardTypeSpecificity Profile (

/

)
Legacy/AlternativeWhy Switch?
CYP1A2 Furafylline MBIHighly Specific (

~3

M).[2] Requires pre-incubation.[1][3]
FluvoxamineFluvoxamine is also a potent CYP2C19 inhibitor, confounding results.[1]
CYP2C9 Sulfaphenazole RevExcellent.[1][2]

0.1–0.3

M. >100-fold selectivity over other CYPs.[1][4]
Tienilic AcidTienilic acid is withdrawn from market/hard to source; Sulfaphenazole is cleaner.[1]
CYP2C19 N-3-benzyl-nirvanol RevHigh specificity.[1]OmeprazoleOmeprazole is a weak, mixed inhibitor with variable potency.[1]
CYP2D6 Quinidine RevPotent (

~0.03

M).[1][2] Specific at <1

M.
ParoxetineParoxetine is an MBI but less "clean" than Quinidine for simple phenotyping.[1]
CYP3A4 Azamulin MBISuperior. >100-fold selective for 3A vs non-3A.[1][4] Distinguishes 3A4 from 3A5.KetoconazoleKetoconazole inhibits CYP2C8, 2C9, and P-gp.[1] High non-specific binding.[1]

Deep Dive: The CYP3A4 Challenge (Azamulin vs. Ketoconazole)

CYP3A4 metabolizes ~50% of marketed drugs, making its validation critical.[1] Historically, Ketoconazole was the standard.[1][5] However, recent data supports Azamulin as the superior reagent for precise phenotyping.[1]

The Ketoconazole Problem[5][6][7]
  • Off-Target Effects: At concentrations required to fully inhibit CYP3A (>1

    
    M), Ketoconazole inhibits CYP2C8 and CYP2C9 [1].[1]
    
  • Transporter Interference: It is a potent inhibitor of P-gp and OATP transporters, which can confound cellular assays (hepatocytes).

The Azamulin Advantage[5]
  • Mechanism: Azamulin is a mechanism-based inhibitor (MBI) of CYP3A4.[1]

  • Isoform Resolution: Uniquely, Azamulin inhibits CYP3A4 with 15-fold greater potency than CYP3A5 [2].[1] This allows researchers to distinguish between CYP3A4 and CYP3A5 metabolism, a feat impossible with Ketoconazole.[1]

  • Protocol Note: As an MBI, Azamulin requires a 15-minute pre-incubation with NADPH to achieve maximum potency (

    
     shifts from ~0.2 
    
    
    
    M to ~0.03
    
    
    M).[1]

Experimental Protocol: The IC50 Shift Assay

To validate specificity and determine if an inhibitor acts via a reversible or mechanism-based mode (crucial for Furafylline and Azamulin), use the IC50 Shift Assay .

Workflow Overview
  • Condition A (Co-incubation): Inhibitor and Substrate added simultaneously.[1]

  • Condition B (Pre-incubation): Inhibitor + Microsomes + NADPH incubated before Substrate addition.[1][6]

  • Analysis: A leftward shift in

    
     (lower value) in Condition B indicates Mechanism-Based Inhibition (MBI).[1]
    
Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL final).[1]

  • NADPH Regenerating System.[1][3][7]

  • Probe Substrate (e.g., Midazolam for 3A4, Phenacetin for 1A2).[1]

  • Inhibitor (Serial dilution, e.g., 0, 0.01, 0.1, 1, 10, 50

    
    M).
    

Protocol:

  • Preparation: Thaw HLMs on ice. Prepare 2X Inhibitor stocks and 2X NADPH stocks.

  • Pre-Incubation Arm (Condition B):

    • Mix 100

      
      L HLM + 50 
      
      
      
      L Inhibitor + 50
      
      
      L NADPH.[1]
    • Incubate at 37°C for 15-30 minutes .

    • Why? Allows the MBI to bind covalently to the CYP active site.[1]

  • Co-Incubation Arm (Condition A):

    • Mix 100

      
      L HLM + 50 
      
      
      
      L Inhibitor + 50
      
      
      L Buffer (No NADPH yet).[1]
    • Incubate at 37°C for same duration as above (to control for thermal stability).

  • Reaction Initiation:

    • Add Substrate (at

      
       concentration) + NADPH (to Condition A) to start reaction.[1]
      
  • Termination: Stop reaction after linear time range (e.g., 10-20 min) using ice-cold Acetonitrile containing Internal Standard.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

Visualizing the Workflow

IC50Shift cluster_CoInc Path A: Reversible (Co-incubation) cluster_PreInc Path B: MBI (Pre-incubation) HLM Liver Microsomes MixA Mix HLM + Inhibitor HLM->MixA MixB Mix HLM + Inhibitor + NADPH HLM->MixB Inhibitor Inhibitor (Gradient) Inhibitor->MixA Inhibitor->MixB NADPH NADPH NADPH->MixB StartA Add Substrate + NADPH MixA->StartA LCMS LC-MS/MS Analysis StartA->LCMS Wait 30 min @ 37°C MixB->Wait StartB Add Substrate Wait->StartB StartB->LCMS

Figure 2: The IC50 Shift Assay workflow. Path B (Pre-incubation) is required to validate mechanism-based inhibitors like Furafylline and Azamulin.

References

  • FDA (U.S. Food and Drug Administration). (2023).[1] Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers.[1][2][8][9] [Link][2][10][11][12]

  • Stresser, D. M., et al. (2004).[1][5] Highly selective inhibition of human CYP3A in vitro by azamulin and evidence that inhibition is irreversible.[1] Drug Metabolism and Disposition, 32(1), 105-112.[1] [Link]

  • Kunze, K. L., & Trager, W. F. (1993).[1] Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline.[1][13][14][15] Chemical Research in Toxicology, 6(5), 649-656.[13] [Link]

  • Miners, J. O., et al. (2001).[1] Interaction of new sulfaphenazole derivatives with human liver cytochrome p450 2Cs: structural determinants required for selective recognition by CYP 2C9.[1] Archives of Biochemistry and Biophysics, 394(2), 189-200.[16] [Link]

Sources

Validation

Propargyl Ether Inhibitors: Navigating CYP3A4 Cross-Reactivity in Drug Discovery

Topic: Cross-Reactivity of Propargyl Ether Inhibitors with CYP3A4 Content Type: Publish Comparison Guide Executive Summary Propargyl ethers represent a potent class of Mechanism-Based Inhibitors (MBIs) , widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Propargyl Ether Inhibitors with CYP3A4 Content Type: Publish Comparison Guide

Executive Summary

Propargyl ethers represent a potent class of Mechanism-Based Inhibitors (MBIs) , widely utilized as chemical probes for cytochrome P450 enzymes (e.g., CYP1A1, CYP2B6). However, their utility is frequently compromised by significant cross-reactivity with CYP3A4 . Due to the large, malleable active site of CYP3A4, propargyl ethers designed for other isoforms can inadvertently act as "suicide substrates" for CYP3A4, confounding Drug-Drug Interaction (DDI) predictions.

This guide provides a technical comparison of specific propargyl ether probes, analyzes their kinetic performance (


), and details rigorous experimental protocols to distinguish specific inhibition from off-target CYP3A4 inactivation.

Mechanistic Basis of Inactivation

The propargyl ether moiety (


) functions as a latent "warhead." Its inactivation mechanism is distinct from reversible inhibition, relying on catalytic activation by the target enzyme itself.
The Acetylene-Ketene Pathway
  • Recognition: The inhibitor binds to the CYP active site (governed by

    
    ).
    
  • Activation: The terminal acetylene is oxidized by the heme-iron oxo species (

    
    ).
    
  • Intermediate Formation: A 1,2-hydrogen shift generates a highly reactive ketene intermediate.[1]

  • Covalent Adduction: The ketene electrophile alkylates a pyrrole nitrogen on the heme porphyrin ring (N-alkylation), leading to irreversible loss of function. In some cases (e.g., 2-ethynylnaphthalene), apoprotein residues may also be alkylated.

Diagram: Mechanism of Action

MBI_Mechanism cluster_outcome Inactivation Pathways Propargyl Propargyl Ether (Latent Inhibitor) Complex E-I Complex (Reversible) Propargyl->Complex Binding (KI) Oxidation CYP3A4 Oxidation (NADPH-dependent) Complex->Oxidation Ketene Reactive Ketene Intermediate Oxidation->Ketene 1,2-H Shift HemeAdduct Heme N-Alkylation (Primary Inactivation) Ketene->HemeAdduct Covalent Bond ProteinAdduct Apoprotein Adduction (Secondary) Ketene->ProteinAdduct Nucleophilic Attack

Caption: Kinetic pathway of propargyl ether-mediated CYP3A4 inactivation via reactive ketene formation.[1]

Comparative Analysis: Specific Propargyl Ether Probes

The following table compares key propargyl ether probes based on their kinetic parameters (


, 

, and Efficiency) against CYP3A4.
Table 1: Kinetic Parameters of Propargyl Ether Inactivators
InhibitorTarget IsoformCYP3A4

(

M)
CYP3A4

(min

)
Efficiency (

)
Selectivity Notes
7-Coumarin Propargyl Ether (CPE) CYP3A41120.050.45 mM

min

Selective: High CYP3A4 selectivity over CYP3A5. Used as a specific probe.
7-(4-Trifluoromethyl)coumarin Propargyl Ether (TFCPE) CYP3A4140.042.86 mM

min

Highly Potent: The

group enhances binding affinity (

) by ~8-fold vs. CPE.
2-Ethynylnaphthalene (2-EN) CYP2B6~3-10~0.02VariableCross-Reactive: Classic CYP2B inhibitor but shows significant off-target CYP3A4 inactivation due to hydrophobic overlap.
3'-Flavone Propargyl Ether (3'-PF) CYP1A10.240.09375 mM

min

Non-Selective: Designed for CYP1A1 but potently inactivates CYP3A4 due to large active site accommodation.
Analysis of Cross-Reactivity Risks[2]
  • CPE vs. TFCPE: Both are designed as specific CYP3A4 probes. TFCPE is superior due to its lower

    
     (14 
    
    
    
    M vs. 112
    
    
    M), making it a more efficient inactivator at lower concentrations. The trifluoromethyl group likely enhances hydrophobic interactions within the large CYP3A4 binding pocket.
  • 2-Ethynylnaphthalene (2-EN): Although primarily used to probe CYP2B6, 2-EN is a classic example of cross-reactivity. Its planar, aromatic structure fits well into both CYP2B6 and CYP3A4 active sites. Researchers using 2-EN to assess CYP2B6 contribution must account for potential CYP3A4 inhibition, often by using specific reversible inhibitors (e.g., ketoconazole) as controls.

  • Structural Drivers: The flexibility of the CYP3A4 active site allows it to accommodate diverse propargyl ethers. Bulky, hydrophobic substituents (like the flavone backbone in 3'-PF) often increase affinity (

    
    ) for CYP3A4, inadvertently increasing inactivation efficiency.
    

Experimental Protocols for Validation

To confirm mechanism-based inactivation and distinguish it from reversible inhibition, the following protocols must be employed.

Protocol 1: Determination of and (Dilution Method)

This assay measures the time-dependent loss of enzyme activity.

Materials:

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

  • Probe Substrate: Midazolam (2-4

    
    M) or Testosterone (50 
    
    
    
    M).
  • Cofactor: NADPH regenerating system.

  • Inhibitor: Test compound (0 - 50

    
    M).
    

Workflow:

  • Primary Incubation:

    • Pre-incubate enzyme (0.1-0.5 mg/mL) with inhibitor at various concentrations (e.g., 0, 1, 3, 10, 30

      
      M) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH.

    • At specific time points (0, 5, 10, 15, 20 min), remove aliquots.

  • Dilution Step:

    • Dilute the aliquot at least 10-fold into a secondary incubation mixture containing the probe substrate (e.g., Midazolam) and excess NADPH.

    • This dilution minimizes the concentration of reversible inhibitor, ensuring that only irreversible inactivation is measured.

  • Secondary Incubation:

    • Incubate for a fixed time (e.g., 5-10 min) to measure residual enzyme activity.

    • Terminate reaction with acetonitrile/methanol containing internal standard.

  • Data Analysis:

    • Plot ln(% Remaining Activity) vs. Pre-incubation Time.

    • Determine the observed inactivation rate constant (

      
      ) from the negative slope of each line.
      
    • Plot

      
       vs. Inhibitor Concentration [I] using the Kitz-Wilson equation:
      
      
      
      
    • Solve for

      
       (maximal inactivation rate) and 
      
      
      
      (concentration at half-maximal rate).
Protocol 2: Partition Ratio (r) Determination

The partition ratio defines how many turnover events occur before the enzyme is inactivated. A low partition ratio indicates a highly efficient suicide inhibitor.

Method:

  • Titrate a fixed concentration of enzyme with increasing concentrations of inhibitor.

  • Allow the reaction to proceed until completion (all inhibitor consumed or enzyme fully inactivated).

  • Measure residual activity.

  • Plot % Activity vs. [Inhibitor]/[Enzyme] ratio. The intercept on the x-axis at 0% activity represents

    
    .
    

Visualizing the Experimental Workflow

Protocol_Workflow Start Primary Incubation (Enzyme + Inhibitor + NADPH) TimePoints Aliquot at t = 0, 5, 10, 20 min Start->TimePoints Dilution 10x Dilution into Substrate Mix (Midazolam) TimePoints->Dilution Transfer Aliquot Measurement Measure Residual Activity (LC-MS/MS) Dilution->Measurement Analysis Calculate k_obs and Fit Kitz-Wilson Model Measurement->Analysis

Caption: Step-by-step workflow for the dilution method to determine kinetic parameters of inactivation.

References

  • Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives . Drug Metabolism and Disposition. Link

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds . Drug Metabolism and Disposition. Link

  • Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2 . Bioorganic & Medicinal Chemistry. Link

  • Mechanism-Based Inactivation of Cytochrome P450 2B1 by 2-Ethynylnaphthalene . Chemical Research in Toxicology. Link

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay Protocol . Evotec. Link

Sources

Safety & Regulatory Compliance

Safety

4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine proper disposal procedures

Executive Summary & Chemical Profile Stop and Read: This guide addresses the disposal of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine . Because specific Safety Data Sheets (SDS) for this complex intermediate are of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Stop and Read: This guide addresses the disposal of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine . Because specific Safety Data Sheets (SDS) for this complex intermediate are often unavailable in public repositories, this protocol is derived from a Composite Hazard Analysis of its three functional pharmacophores:

  • Morpholine Ring: Basic, corrosive, and potentially toxic.[1]

  • Propargyl Ether (Alkyne): Flammable, peroxide-forming potential, and shock-sensitive if in contact with specific metals.

  • Naphthalene Core: Hydrophobic, persistent, and toxic to aquatic life.

Core Directive: Treat this substance as a High-Hazard Organic Base . It requires segregation from acids and strict avoidance of metal containers.

Composite Hazard Table
Hazard CategoryClassificationCritical Risk
Reactivity High Terminal alkynes (propargyl group) can form explosive metal acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).
Corrosivity Moderate/High The morpholine moiety is a secondary amine base (pKa ~8.3), capable of causing chemical burns.
Flammability High Treat as Class IB Flammable Liquid (if in solution) or Flammable Solid.
Toxicity Acute Naphthalene derivatives are often potent marine pollutants and potential carcinogens.

Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: Standard disposal often groups "organics" together. However, the propargyl group in this molecule presents a unique risk of forming acetylides —salts that are highly shock-sensitive explosives. Therefore, standard metal safety cans are prohibited .

Step 1: Container Selection (Critical)
  • APPROVED: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • PROHIBITED: Metal cans, canisters with brass fittings, or containers with solder joints.

    • Reasoning: The terminal alkyne hydrogen is acidic enough to react with copper/silver oxides found in metal alloys, precipitating explosive solids [1].

Step 2: Chemical Segregation

Do not mix this waste into a general "Organic Waste" drum without checking the current contents.

  • Incompatible Stream A: Strong Acids. Mixing with morpholine generates significant heat (exothermic neutralization), potentially volatilizing the solvent.

  • Incompatible Stream B: Oxidizers. Peroxides or nitric acid can cleave the alkyne or naphthalene ring, leading to uncontrollable runaway reactions.

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically targeting ignitability (D001) and corrosivity (D002) characteristics.

Scenario A: Solid Waste (Pure Substance)
  • Dissolution (Optional but Recommended): If the solid is old or potentially peroxided, dissolve carefully in a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate) to desensitize it.

  • Packaging: Place solid or solution into a screw-top HDPE jar.

  • Labeling: Mark as "Hazardous Waste - Flammable, Corrosive, Organic." Explicitly list "Propargyl Derivative" to warn incineration technicians.

Scenario B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the waste stream is Basic or Neutral (pH 7-10). If Acidic, neutralize slowly with Sodium Bicarbonate before sealing.

  • Solvent Compatibility: Ensure the carrier solvent is Halogen-Free (no Dichloromethane/Chloroform) if possible, to reduce incineration costs.

  • Transfer: Pour into the dedicated HDPE waste container. Leave 10% headspace for vapor expansion.

Visualized Safety Logic

Diagram 1: Waste Stream Decision Matrix

This logic tree guides you through the physical state and chemical compatibility checks required before disposal.

DisposalWorkflow Start Waste: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in EtOH/EtOAc (Desensitize) Solid->Dissolve Recommended PHCheck Check pH Liquid->PHCheck Container Select Container: HDPE or Glass ONLY (NO METAL) Dissolve->Container Acidic Acidic (pH < 7) PHCheck->Acidic Basic Basic/Neutral (pH >= 7) PHCheck->Basic Neutralize Neutralize w/ NaHCO3 (Exothermic Risk!) Acidic->Neutralize Basic->Container Neutralize->Basic Label Label: Flammable, Corrosive 'Propargyl Derivative' Container->Label

Caption: Decision tree for stabilizing and packaging propargyl-morpholine waste. Note the critical prohibition of metal containers.

Diagram 2: Chemical Incompatibility Network

Understanding what not to mix is as important as the disposal itself.

Incompatibility Compound 4-{[2-(2-Propynyloxy)..] methyl}morpholine Copper Copper/Brass/Silver (Metal Waste Cans) Compound->Copper Propargyl Group reacts with Acids Strong Acids (HCl, H2SO4) Compound->Acids Morpholine Group reacts with Oxidizers Peroxides/Nitrates Compound->Oxidizers Ether/Alkyne reacts with Explosion EXPLOSION RISK (Metal Acetylides) Copper->Explosion Heat High Heat/Spattering (Acid-Base Reaction) Acids->Heat Fire Fire/Runaway Reaction Oxidizers->Fire

Caption: Incompatibility map highlighting the specific risks of the propargyl and morpholine functional groups.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The morpholine component has a high vapor pressure and is a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Neutralization/Absorption:

    • Do not use paper towels (fire risk).

    • Use a commercial Solvent Absorbent (e.g., vermiculite or clay-based kitty litter).

    • If the spill is large and liquid, cover with Sodium Carbonate (soda ash) to neutralize the basicity before absorbing.

  • Disposal of Spill Debris: Collect in a wide-mouth HDPE jar. Do not seal tightly immediately; allow 30 minutes for any reaction heat to dissipate in a fume hood.

Regulatory & Compliance Codes

When filling out your institution's hazardous waste manifest, use the following codes. Note that while this specific compound is not P-listed, it exhibits characteristics requiring these codes:

  • D001: Ignitable Waste (Flash point < 60°C / 140°F).

  • D002: Corrosive Waste (Aqueous pH > 12.5, or amine content).

  • Disposal Method: Fuel Blending or High-Temperature Incineration.

References

  • European Chemicals Agency (ECHA). Substance Information: Morpholine. ECHA Registration Dossier. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine.[2] CDC/NIOSH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
© Copyright 2026 BenchChem. All Rights Reserved.